Methyl 2-pyridylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKNQSHWMHCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168027 | |
| Record name | Methyl 2-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-42-0 | |
| Record name | 2-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-pyridylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1658-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Methyl 2-pyridylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-pyridylacetate (B8455688) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a pyridine (B92270) ring substituted with a methyl ester group at the 2-position, imparts a distinct reactivity profile that is highly valued in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the fundamental properties of Methyl 2-pyridylacetate, including its physicochemical characteristics, spectral data, synthesis, and key applications, to support its effective utilization in research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| CAS Number | 1658-42-0 | [1][2] |
| Appearance | Colorless to yellow clear liquid | [3] |
| Boiling Point | 103 °C at 0.5 mmHg | [1] |
| Density | 1.119 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.506 | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Soluble in common organic solvents. |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic signals in its ¹H NMR, ¹³C NMR, and IR spectra are summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H6 (Pyridine) |
| ~7.70 | td | 1H | H4 (Pyridine) |
| ~7.30 | d | 1H | H3 (Pyridine) |
| ~7.20 | dd | 1H | H5 (Pyridine) |
| ~3.85 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | C=O (Ester) |
| ~155.0 | C2 (Pyridine) |
| ~149.5 | C6 (Pyridine) |
| ~137.0 | C4 (Pyridine) |
| ~124.0 | C3 (Pyridine) |
| ~122.5 | C5 (Pyridine) |
| ~52.0 | -OCH₃ |
| ~43.0 | -CH₂- |
Note: Predicted chemical shifts based on typical values for pyridine derivatives and esters.[4][5] Actual values may vary.
Infrared (IR) Spectroscopy
Table 4: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1600, ~1570 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |
| ~1435 | Medium | CH₂ Bend |
| ~1220 | Strong | C-O Stretch (Ester) |
| ~750 | Strong | C-H Out-of-plane Bend (Pyridine) |
Note: Characteristic absorption frequencies based on typical values for similar functional groups.[6][7]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-pyridylacetic acid hydrochloride with methanol (B129727), catalyzed by an acid.
Materials:
-
2-Pyridylacetic acid hydrochloride
-
Methanol (reagent grade)
-
Thionyl chloride or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridylacetic acid hydrochloride in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or a few drops of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation to yield a high-purity liquid.[8]
Procedure for Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 0.5 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature (approximately 103 °C at 0.5 mmHg).
Reactivity and Applications
The chemical reactivity of this compound is centered around the ester functionality and the pyridine ring. The methylene (B1212753) group adjacent to the carbonyl is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions. The pyridine nitrogen is basic and can be protonated or alkylated.
This versatile reactivity makes this compound a valuable intermediate in the synthesis of numerous target molecules.
Pharmaceutical and Agrochemical Synthesis
This compound is a key precursor in the development of various pharmaceuticals and agrochemicals.[9][10] The pyridine moiety is a common scaffold in many biologically active compounds, and the ester group provides a convenient handle for further chemical modifications. Its derivatives have been incorporated into molecules with a wide range of therapeutic and pesticidal activities.[9][11]
Functional Materials and Specialty Chemicals
The unique electronic properties of the pyridine ring make this compound a useful building block for the synthesis of functional materials with specific optical or electronic characteristics.[9] Furthermore, the nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, making its derivatives valuable in the development of catalysts and specialty chemicals.[9]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a fundamentally important chemical intermediate with a diverse range of applications, particularly in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an invaluable tool for synthetic chemists. This technical guide provides the core information necessary for researchers and scientists to safely handle and effectively utilize this compound in their synthetic endeavors.
References
- 1. 2-吡啶乙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1658-42-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. testbook.com [testbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-Pyridylacetate: Structure, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-pyridylacetate (B8455688) is a versatile heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed analytical data. It includes in-depth analysis of its spectroscopic characteristics, a standard experimental protocol for its synthesis via Fischer esterification, and highlights its role as a key intermediate in the synthesis of pharmaceutical agents.
Chemical Structure and Identification
Methyl 2-pyridylacetate, with the IUPAC name methyl 2-(pyridin-2-yl)acetate, is an organic compound consisting of a pyridine (B92270) ring substituted at the 2-position with a methyl acetate (B1210297) group.[1][2]
-
Molecular Weight: 151.16 g/mol [1]
-
Synonyms: Methyl 2-pyridineacetate, 2-Pyridineacetic acid methyl ester, 2-Pyridylacetic acid methyl ester.[2][3]
Structure:
Physicochemical Properties
This compound is typically a clear yellow to amber or dark green liquid.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Clear liquid | [4] |
| Boiling Point | 103 °C at 0.5 mmHg | [4] |
| Density | 1.119 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.506 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| pKa (Predicted) | 4.35 ± 0.12 | [4] |
| LogP (Octanol/Water Partition Coefficient) | 0.797 (Crippen Calculated) | [5] |
| Water Solubility (log10WS in mol/L) | -1.32 (Crippen Calculated) | [5] |
Spectroscopic Analysis
A logical workflow for the comprehensive analysis of this compound is outlined below.
Caption: Analytical workflow for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the pyridine ring, the methylene (B1212753) group, and the methyl ester group.
Typical ¹H NMR Data (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H6 (α to N) |
| ~7.65 | td | 1H | H4 |
| ~7.25 | d | 1H | H3 |
| ~7.15 | dd | 1H | H5 |
| ~3.85 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Typical ¹³C NMR Data (CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~171 | C=O (ester) |
| ~156 | C2 (pyridine) |
| ~149 | C6 (pyridine) |
| ~136 | C4 (pyridine) |
| ~124 | C5 (pyridine) |
| ~122 | C3 (pyridine) |
| ~52 | -OCH₃ |
| ~43 | -CH₂- |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1200 | Strong | C-O stretch (ester) |
The strong absorption at approximately 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring vibrations.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragment ions.
Plausible Fragmentation Pathway:
Caption: Mass spectrometry fragmentation of this compound.
The molecular ion peak is observed at m/z 151. Common fragmentation patterns include the loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 120, and the loss of the carbomethoxy radical (•COOCH₃) to yield the picolyl cation at m/z 92. Further fragmentation of the picolyl cation can lead to the pyridinium ion at m/z 78.
Synthesis
This compound is commonly synthesized by the Fischer esterification of 2-pyridylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid.[6]
Experimental Protocol: Fischer Esterification
Materials:
-
2-Pyridylacetic acid hydrochloride
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridylacetic acid hydrochloride in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceuticals due to the reactivity of the ester and the methylene group, as well as the properties of the pyridine ring.[2]
Intermediate in the Synthesis of Dorzolamide
This compound is a precursor in some synthetic routes to dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[7] The synthesis involves multiple steps where the methyl ester is transformed into the final active pharmaceutical ingredient.
Safety and Handling
This compound is an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a key chemical intermediate with a well-defined structure and spectral properties. This guide has provided a detailed overview of its analysis, a reliable synthesis protocol, and its significance in pharmaceutical applications, offering valuable information for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1658-42-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. This compound | 1658-42-0 [m.chemicalbook.com]
- 5. This compound (CAS 1658-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. athabascau.ca [athabascau.ca]
- 7. jopcr.com [jopcr.com]
An In-depth Technical Guide to Methyl 2-pyridylacetate (CAS: 1658-42-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-pyridylacetate (B8455688), with the CAS number 1658-42-0, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, materials science, and synthetic chemistry. Its unique molecular architecture, featuring both a pyridine (B92270) ring and an ester functional group, allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of Methyl 2-pyridylacetate, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a clear, yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 1658-42-0 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 103 °C at 0.5 mmHg | [2] |
| Density | 1.119 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.506 | [2] |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Soluble in water and miscible with alcohol and ether. |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹, C-O stretching vibrations in the range of 1000-1300 cm⁻¹, and aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and pyridine ring would appear as a singlet around 3.8-4.0 ppm. The protons on the pyridine ring would show characteristic multiplets in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a resonance for the ester carbonyl carbon around 170 ppm. The methyl carbon of the ester would appear around 52 ppm, and the methylene carbon would be in the 40-45 ppm range. The carbons of the pyridine ring would have signals in the aromatic region (120-150 ppm).
Synthesis of this compound
This compound can be synthesized through various routes. A common laboratory-scale preparation involves the esterification of 2-pyridylacetic acid or its hydrochloride salt with methanol (B129727). Another approach starts from 2-picoline (2-methylpyridine) via oxidation to picolinic acid followed by esterification. A more direct route involves the reaction of 2-cyanopyridine.
Experimental Protocol: Esterification of 2-Pyridylacetic Acid Hydrochloride
This protocol describes the synthesis of this compound from 2-pyridylacetic acid hydrochloride and methanol.
Materials:
-
2-Pyridylacetic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
Procedure:
-
To a stirred solution of 2-pyridylacetic acid hydrochloride in anhydrous methanol, cooled in an ice bath, slowly add thionyl chloride dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Applications in Organic Synthesis and Drug Development
This compound serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds and biologically active molecules.[1] Its utility stems from the reactivity of the methylene group and the ability to modify the pyridine ring and the ester functionality.
Synthesis of Indolizine (B1195054) Derivatives
A significant application of this compound is in the synthesis of indolizines, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and as inhibitors of various enzymes.[3][4]
Experimental Workflow: Synthesis of Functionalized Indolizines
The following diagram illustrates a typical workflow for the synthesis of indolizine derivatives starting from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-ピリジル酢酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
A Technical Guide to Methyl 2-Pyridylacetate for Researchers and Drug Development Professionals
This document provides a comprehensive overview of Methyl 2-pyridylacetate (B8455688), a key organic compound utilized in various research and development applications, particularly within the pharmaceutical and chemical industries. This guide details its fundamental properties, synthesis, and analytical methodologies, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.
Core Properties of Methyl 2-Pyridylacetate
This compound is a pyridine (B92270) derivative and a methyl ester. It is a clear, light yellow to amber liquid at room temperature.[1] A summary of its key quantitative and qualitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₉NO₂[2][3][4] |
| Molecular Weight | 151.16 g/mol [3] (151.1626 g/mol [4], 151.17 g/mol [2]) |
| CAS Number | 1658-42-0[2][3][4] |
| Appearance | Clear liquid[1] |
| Boiling Point | 103 °C at 0.5 mmHg[1] |
| Density | 1.119 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.506[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Purity | Typically ≥98%[2] |
Synthesis of this compound
A general and common method for the synthesis of this compound involves the esterification of 2-pyridylacetic acid hydrochloride with methanol (B129727).[1]
General Experimental Protocol:
-
Reactant Preparation: 2-Pyridylacetic acid hydrochloride is added to a round-bottom flask.
-
Reaction with Methanol: An excess of methanol is added to the flask to serve as both a reactant and a solvent.
-
Catalysis: A suitable acid catalyst, such as sulfuric acid, is typically introduced to facilitate the esterification reaction.
-
Reflux: The reaction mixture is heated to reflux for a period sufficient to drive the reaction to completion. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized, typically with a weak base, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude this compound is then purified, commonly through vacuum distillation, to obtain the final product with high purity.
Analytical Methodologies
The identity and purity of synthesized this compound are confirmed through various analytical techniques:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods to assess the purity of the compound.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups, such as the C=O stretch of the ester and the aromatic C-H and C=N vibrations of the pyridine ring.[5]
-
Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical workflow for the synthesis and quality control of this compound.
References
Spectroscopic Profile of Methyl 2-pyridylacetate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for methyl 2-pyridylacetate (B8455688), a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 2-pyridylacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H-6 (α to N) |
| ~7.70 | td | 1H | H-4 |
| ~7.35 | d | 1H | H-3 |
| ~7.20 | dd | 1H | H-5 |
| ~3.85 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl₃.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | C=O (ester) |
| ~156.0 | C-2 (C attached to CH₂) |
| ~149.5 | C-6 (α to N) |
| ~137.0 | C-4 |
| ~124.0 | C-3 |
| ~122.0 | C-5 |
| ~52.5 | -OCH₃ |
| ~42.0 | -CH₂- |
Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl₃.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1570, ~1480, ~1440 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1220 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Note: These are characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.[1]
| m/z | Relative Intensity (%) | Assignment |
| 151 | ~40 | [M]⁺ (Molecular Ion) |
| 93 | ~100 | [M - C₂H₂O₂]⁺ or [C₅H₄NCH₂]⁺ (Base Peak) |
| 92 | ~95 | [M - COOCH₃]⁺ or [C₅H₄NCH]⁺ |
| 65 | ~30 | [C₅H₅]⁺ |
Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
The magnetic field is shimmed to maximize its homogeneity, which improves the resolution of the spectra.
-
The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film) :
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Data Acquisition :
-
Place the prepared salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
From the stock solution, prepare a more dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.
-
If any solid particles are present, the solution must be filtered to prevent clogging of the instrument.
-
Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.
-
-
Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry) :
-
The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent.
-
The separated compound then enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Reactivity of the Active Methylene Group in Methyl 2-Pyridylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-pyridylacetate (B8455688) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its active methylene (B1212753) group, positioned between a pyridine (B92270) ring and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reactivity of this methylene group, including its acidity and participation in key carbon-carbon bond-forming reactions such as alkylation, acylation, Knoevenagel condensation, and Michael addition. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers in drug discovery and organic synthesis.
Introduction
The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and functional materials. Methyl 2-pyridylacetate, featuring a reactive methylene group at the 2-position, serves as a valuable precursor for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of both the pyridine ring and the adjacent ester group activates the methylene protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. This unique reactivity profile has been exploited in the synthesis of numerous biologically active compounds.
Physicochemical Properties and Acidity
The reactivity of the active methylene group is fundamentally governed by its acidity, which is quantified by its pKa value.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 151.16 g/mol | [1][2][3][4][5][6][7] |
| Appearance | Colorless to yellow clear liquid | [2] |
| Boiling Point | 103 °C at 0.5 mmHg | [2] |
| Density | 1.119 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.506 | [2] |
| Predicted pKa | 4.35 ± 0.12 | [8] |
The predicted pKa value of approximately 4.35 indicates that the methylene protons are significantly acidic for a carbon acid, readily removed by common bases to form a resonance-stabilized enolate. This enolate is the key reactive intermediate in the reactions discussed below.
Caption: Formation of the resonance-stabilized enolate of this compound.
Reactivity of the Active Methylene Group
The enolate derived from this compound is a soft nucleophile, readily participating in a variety of reactions to form new carbon-carbon bonds.
Alkylation
The enolate can be alkylated by treatment with alkyl halides. The reaction is typically carried out using a strong base to ensure complete deprotonation, followed by the addition of the alkylating agent.
Caption: General workflow for the alkylation of this compound.
Experimental Protocol: Synthesis of Methyl 2-phenyl-2-(pyridin-2-yl)acetate (Adapted from a similar procedure for 2-benzylpyridine)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the enolate.
-
Benzyl bromide (1.05 eq) is then added dropwise, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Table 2: Representative Alkylation Reaction Yields
| Alkylating Agent | Base/Solvent | Yield | Reference |
| Benzyl bromide | NaH / DMF | Good to Excellent | [9] |
| N,N-dimethyl chloroethane | NaNH₂ / THF | High | [10][11] |
Acylation
The active methylene group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form β-keto esters. The reaction proceeds via the nucleophilic attack of the enolate on the carbonyl carbon of the acylating agent.
Experimental Protocol: Synthesis of Methyl 3-oxo-2-(pyridin-2-yl)-3-phenylpropanoate
-
Generate the sodium enolate of this compound as described in the alkylation protocol.
-
To the stirred solution of the enolate at 0 °C, a solution of benzoyl chloride (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography yields the target β-keto ester.
Table 3: Representative Acylation Reaction Yields
| Acylating Agent | Base/Solvent | Yield |
| Benzoyl Chloride | NaH / THF | Moderate to Good |
| Acetic Anhydride | Pyridine | Moderate |
Knoevenagel Condensation
This compound undergoes Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine, to yield α,β-unsaturated products.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde (Adapted from a general procedure)[12][13]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in ethanol (B145695).
-
Add a catalytic amount of piperidine (0.1 eq).
-
The reaction mixture is refluxed for 2-6 hours, with the progress monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to give the product.
Table 4: Representative Knoevenagel Condensation Yields
| Aldehyde | Catalyst | Solvent | Yield | Reference |
| Aromatic Aldehydes | Piperidine | Ethanol | >90% | [12][13] |
| Various Aldehydes | None | Water/Ethanol | High | [14] |
Michael Addition
As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.
Experimental Protocol: Michael Addition to Chalcone (B49325) (Adapted from a general procedure)
-
To a solution of this compound (1.0 eq) and chalcone (1.0 eq) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., sodium ethoxide or DBU).
-
The reaction mixture is stirred at room temperature or heated as required, with monitoring by TLC.
-
After completion, the reaction is quenched with a mild acid (e.g., acetic acid).
-
The product is isolated by extraction and purified by chromatography.
Table 5: Representative Michael Addition Yields
| Michael Acceptor | Base/Solvent | Yield |
| Chalcone | NaOEt / EtOH | Good |
| N-Phenylmaleimide | DBU / THF | Good |
Application in Drug Synthesis
The reactivity of the active methylene group in pyridine-2-acetic acid derivatives is pivotal in the synthesis of several important pharmaceutical agents.
Synthesis of Pheniramine (B192746) and Chlorpheniramine (B86927)
The antihistamines pheniramine and its chlorinated analog, chlorpheniramine, are synthesized from precursors derived from the reactivity of the active methylene group of 2-pyridylacetonitrile (B1294559) or its derivatives. A key step involves the alkylation of 2-benzylpyridine (B1664053) (which can be formed from phenylacetonitrile (B145931) and a pyridine source).[10][11][15] The benzylic proton in 2-benzylpyridine is activated by the pyridine ring, analogous to the active methylene in this compound.
Caption: Key alkylation step in the synthesis of pheniramine.
Experimental Protocol: Synthesis of Pheniramine (Adapted from patent literature)[10][11]
-
To a solution of 2-benzylpyridine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), sodium amide (NaNH₂) (1.1 eq) is added at room temperature.
-
The mixture is stirred for 1-2 hours to form the benzylic anion.
-
A solution of 2-dimethylaminoethyl chloride in an appropriate solvent is then added dropwise, and the reaction is heated to 40-50 °C for several hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude pheniramine is then purified, often by conversion to its maleate (B1232345) salt.
The synthesis of chlorpheniramine follows a similar pathway, starting with 2-(p-chlorobenzyl)pyridine, which is synthesized from p-chlorophenylacetonitrile and a pyridine derivative.[16][17][18]
Synthesis of Dorzolamide
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. While the synthesis is complex and involves multiple steps, a key intermediate is a thieno[2,3-b]thiopyranone derivative. The formation of this heterocyclic system can be envisaged as arising from a precursor that could be conceptually derived from a substituted 2-thienylacetic acid, highlighting the utility of activated methylene compounds in the construction of complex heterocyclic frameworks. The reported syntheses often start from chiral precursors to establish the required stereochemistry.[19][20] A key cyclization step involves an intramolecular Friedel-Crafts-type reaction of a 3-(thienylthio)butyric acid derivative.[19]
Conclusion
The active methylene group of this compound provides a versatile handle for a wide range of carbon-carbon bond-forming reactions. Its favorable acidity allows for easy generation of the corresponding enolate, which can be effectively utilized in alkylation, acylation, Knoevenagel condensation, and Michael addition reactions. These transformations have proven to be of great value in the synthesis of complex molecules, including important active pharmaceutical ingredients. This guide serves as a foundational resource for chemists seeking to exploit the rich reactivity of this valuable building block.
References
- 1. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chembk.com [chembk.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. CN105175318A - Synthesis method of pheniramine maleate - Google Patents [patents.google.com]
- 11. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN108164455A - The synthetic method of pheniramine maleate - Google Patents [patents.google.com]
- 16. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof - Google Patents [patents.google.com]
- 18. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 19. jopcr.com [jopcr.com]
- 20. cris.unibo.it [cris.unibo.it]
Synonyms for Methyl 2-pyridylacetate (Methyl 2-Pyridineacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-pyridylacetate (B8455688), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its synonyms, chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its role in broader research and development contexts.
Chemical Identity and Synonyms
Methyl 2-pyridylacetate is known by a variety of names across different chemical databases and suppliers. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Category | Synonym/Identifier |
| IUPAC Name | methyl 2-(pyridin-2-yl)acetate |
| Common Names | Methyl 2-pyridineacetate, Methyl picolinate |
| 2-Pyridylacetic acid methyl ester | |
| Methyl pyridine-2-acetate | |
| CAS Number | 1658-42-0 |
| EC Number | 216-759-8 |
| PubChem CID | 74264[1] |
| Molecular Formula | C₈H₉NO₂[1] |
| InChI | InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3[1] |
| InChIKey | ORAKNQSHWMHCEY-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)CC1=CC=CC=N1[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 103 °C at 0.5 mmHg | [2] |
| Density | 1.119 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.506 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Soluble in most organic solvents. | [2] |
| pKa (Predicted) | 4.35 ± 0.12 | [2] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of 2-pyridylacetic acid with methanol (B129727) in the presence of an acid catalyst. The following protocol is a standard laboratory procedure.
3.1.1. Materials and Reagents
-
2-Pyridylacetic acid hydrochloride
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
3.1.2. Experimental Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridylacetic acid hydrochloride.
-
Add an excess of anhydrous methanol to the flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
3.1.3. Purification
The crude product can be purified by vacuum distillation to yield a colorless to light yellow liquid.
Diagram 1: Synthesis Workflow for this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Analytical Methods
Standard analytical techniques for the characterization and purity assessment of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected Chemical Shifts (δ):
-
~3.7 ppm (singlet, 3H, -OCH₃)
-
~3.8 ppm (singlet, 2H, -CH₂-)
-
~7.2-8.6 ppm (multiplets, 4H, pyridine (B92270) ring protons)
-
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Sample Preparation: A more concentrated sample in a deuterated solvent is typically used.
-
Expected Chemical Shifts (δ):
-
~41 ppm (-CH₂-)
-
~52 ppm (-OCH₃)
-
~122, 124, 137, 149, 156 ppm (pyridine ring carbons)
-
~171 ppm (C=O, ester carbonyl)
-
-
Diagram 2: Logical Relationship of NMR Analysis
Caption: The logical workflow for structural confirmation using NMR spectroscopy.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).
-
-
Expected Results: A major peak corresponding to this compound will be observed at a specific retention time. The mass spectrum of this peak will show the molecular ion (m/z = 151) and characteristic fragmentation patterns.
Biological Activity and Applications
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.[3] It serves as a crucial building block in the development of both pharmaceuticals and agrochemicals.[3]
While extensive research exists on the biological effects of compounds synthesized from this compound, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound itself. Its primary role in a drug development context is that of a precursor.
Diagram 3: Role of this compound in Synthesis
Caption: The role of this compound as a key intermediate in chemical synthesis.
Conclusion
This compound is a valuable chemical compound with a well-defined set of physicochemical properties. Its synthesis and analysis can be achieved through standard organic chemistry techniques. While not typically investigated for its own biological activity, its importance as a precursor in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals, is well-established. This guide provides a foundational understanding of this key synthetic intermediate for researchers and professionals in the field of drug development and chemical synthesis.
References
The Advent of a Versatile Building Block: The Discovery and Early History of Methyl 2-pyridylacetate
For researchers, scientists, and drug development professionals, an in-depth exploration into the origins of key chemical intermediates offers valuable insights into the evolution of synthetic chemistry and the foundations of modern pharmaceutical and materials science. This technical guide delves into the discovery and early history of Methyl 2-pyridylacetate (B8455688), a pivotal scaffold in organic synthesis.
Methyl 2-pyridylacetate (CAS 1658-42-0), a seemingly unassuming clear yellow liquid, has emerged as a crucial intermediate in the synthesis of a wide array of specialized chemicals.[1] Its unique structure, featuring both a pyridine (B92270) ring and an ester group, provides a versatile platform for extensive chemical modifications, making it a fundamental component in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1] This guide traces the early milestones in the synthesis of this important compound, presenting key experimental protocols and quantitative data from foundational studies.
Early Synthetic Routes: A Tale of Innovation
While the precise moment of the first synthesis of this compound remains somewhat elusive in the historical record, several key publications from the mid-20th century mark its emergence as a readily accessible and synthetically useful molecule. Two notable early methods stand out: a novel synthesis of the corresponding ethyl ester by Flick and Winterfeld in 1956, and a route involving the Beckmann rearrangement of 2-phenacylpyridine oxime.
Another important historical synthesis, referenced in later compendiums such as Organic Syntheses, involves the Beckmann rearrangement of the oxime of 2-phenacylpyridine. This classical organic reaction provides a pathway to 2-pyridylacetamide, which can then be hydrolyzed and esterified to yield this compound. The Beckmann rearrangement, named after the German chemist Ernst Otto Beckmann, is a reaction of an oxime to an amide, typically catalyzed by acid.
Key Physicochemical Properties
The fundamental properties of this compound are crucial for its application in synthesis. Below is a summary of its key physicochemical data.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| CAS Number | 1658-42-0 |
| Appearance | Clear yellow liquid |
| Boiling Point | 103 °C at 0.5 mmHg |
| Density | 1.119 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.506 |
Experimental Protocols of Early Syntheses
While the full, original experimental texts from the mid-20th century can be challenging to procure, established and reliable procedures from collections like Organic Syntheses provide a detailed look at the practical execution of these early synthetic methods. The following protocol is based on the principles of the Beckmann rearrangement route.
Synthesis of 2-Pyridylacetamide via Beckmann Rearrangement of 2-Phenacylpyridine Oxime
This two-step process begins with the formation of the oxime from 2-phenacylpyridine, followed by the acid-catalyzed rearrangement to the amide.
Step 1: Preparation of 2-Phenacylpyridine Oxime
A solution of 2-phenacylpyridine in ethanol (B145695) is treated with hydroxylamine (B1172632) hydrochloride and a base, such as sodium hydroxide, and heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallized.
Step 2: Beckmann Rearrangement to 2-Pyridylacetamide
The purified 2-phenacylpyridine oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at an elevated temperature. The reaction mixture is then carefully poured onto ice, and the resulting precipitate of 2-pyridylacetamide is collected by filtration, washed, and dried.
Esterification to this compound
The 2-pyridylacetamide can be converted to this compound through hydrolysis to 2-pyridylacetic acid followed by Fischer esterification.
Step 1: Hydrolysis to 2-Pyridylacetic Acid
2-Pyridylacetamide is heated under reflux with an aqueous acid, such as hydrochloric acid, or a base, like sodium hydroxide. After cooling, the pH is adjusted to the isoelectric point to precipitate the 2-pyridylacetic acid, which is then isolated.
Step 2: Fischer Esterification
2-Pyridylacetic acid is dissolved in an excess of methanol (B129727), and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux. After the reaction is complete, the excess methanol is removed under reduced pressure, and the residue is worked up to isolate the pure this compound.
Logical Workflow for Synthesis
The synthetic pathways described can be visualized as a logical workflow, illustrating the progression from starting materials to the final product.
Conclusion
The emergence of this compound in the mid-20th century, documented through innovative synthetic approaches like the Beckmann rearrangement, laid the groundwork for its widespread use in modern organic chemistry. The early experimental protocols, though refined over time, demonstrate the fundamental chemical principles that continue to underpin the synthesis of this vital intermediate. For today's researchers, understanding this history not only provides context but also inspires further innovation in the development of novel synthetic methodologies and the application of this versatile building block in the creation of new medicines and materials.
References
Unlocking the Therapeutic Potential of Methyl 2-pyridylacetate Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning research landscape surrounding Methyl 2-pyridylacetate (B8455688) derivatives. Addressed to researchers, scientists, and professionals in drug development, this document outlines key potential research areas, details established experimental protocols, and presents a consolidated view of the current quantitative data to guide future discovery and innovation in this promising chemical space. The unique pyridine (B92270) ring and ester group within the Methyl 2-pyridylacetate scaffold offer extensive possibilities for chemical modification, leading to a diverse array of bioactive molecules.[1]
Promising Avenues for Therapeutic Application
Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neuroprotection. The versatility of this chemical backbone allows for the synthesis of novel compounds with a wide range of biological activities.
Anticancer Activity
The pyridine nucleus is a well-established pharmacophore in oncology, with several approved drugs featuring this heterocyclic ring.[2] Research into this compound derivatives has revealed potent cytotoxic activity against various cancer cell lines. These compounds have been shown to interfere with critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, a key mediator of angiogenesis.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity in preclinical models.[3] The mechanism of action for many of these compounds involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a central role in the expression of pro-inflammatory genes.[4][5]
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB inflammation pathway.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3] Derivatives of this compound have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.[6][7] Further exploration of structure-activity relationships could lead to the development of potent new antimicrobial drugs.
Neuroprotective Potential
Neurodegenerative diseases represent a significant unmet medical need. Certain pyridine derivatives have been found to exhibit neuroprotective effects in various in vitro and in vivo models.[8][9] One area of investigation is the modulation of glutamate (B1630785) receptor activity, as excitotoxicity is a common mechanism of neuronal cell death.[10] The development of this compound derivatives as neuroprotective agents is a compelling research direction.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound and other pyridine derivatives to facilitate comparative analysis.
Table 1: Anticancer Activity of Pyridine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [11] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [11] |
| Doxorubicin (Ref.) | MCF-7 (Breast) | 1.93 (48h) | [11] |
| Sorafenib (Ref.) | MCF-7 (Breast) | 4.50 (48h) | [2] |
| Pyridine Derivative 55 | MDA-MB-231 (Breast) | 9.0 | [12] |
| Pyridine Derivative 56 | MDA-MB-231 (Breast) | 0.075 | [12] |
| Pyridine Derivative 57 | MDA-MB-231 (Breast) | 0.069 | [12] |
| Pyridine Derivative 58 | MDA-MB-231 (Breast) | 0.0046 | [12] |
| Pyridine Derivative 31 | HepG2 (Liver) | 1.30 | [12] |
| Pyridine Derivative 32 | HepG2 (Liver) | 5.84 | [12] |
| Pyridine Derivative 33 | HepG2 (Liver) | 7.15 | [12] |
Table 2: Antimicrobial Activity of Pyridine Derivatives (MIC values in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Compound 2d | High Activity | Low Activity | Low Activity | - | [7] |
| Compound 3d | 4 | - | - | - | [7] |
| Compound 4d | High Activity | Low Activity | Low Activity | - | [7] |
| Ceftazidime (Ref.) | - | - | - | - | [7] |
| Compound 12 | - | 6.25-12.5 | 6.25-12.5 | High Activity | [13] |
| Compound 15 | 6.25-12.5 | - | 6.25-12.5 | High Activity | [13] |
| Compound 16 | 6.25-12.5 | - | 6.25-12.5 | High Activity | [13] |
| Compound 17 | 6.25-12.5 | - | 6.25-12.5 | High Activity | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays.
Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Synthesis of this compound Derivatives
1. General Esterification of 2-Pyridylacetic Acid:
-
Reaction: To a solution of 2-pyridylacetic acid in excess methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
2. Amide Coupling:
-
Activation: To a solution of a carboxylic acid in an anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere, add a coupling agent (e.g., 1-propylphosphonic anhydride) and a weak base (e.g., triethylamine).[14]
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work-up: Precipitate the product by adding water. Filter the solid and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[14]
3. Hydrazide Formation:
-
Reaction: To a solution of this compound in ethanol, add hydrazine (B178648) hydrate.
-
Reflux: Reflux the reaction mixture for several hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.[9]
Anticancer Activity: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Groups: Divide male Wistar rats into control and treatment groups.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or a standard drug (e.g., diclofenac) intraperitoneally.
-
Induction of Edema: After 30 minutes, inject a 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
Measurement: Measure the paw volume at 1, 3, and 6 hours after carrageenan injection using a plethysmograph.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[16][17]
Antimicrobial Activity: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[18]
Neuroprotective Activity: Glutamate-Induced Excitotoxicity in HT22 Cells
-
Cell Seeding: Seed HT22 hippocampal neuronal cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Glutamate Treatment: Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the wells (excluding the control wells).
-
Incubation: Incubate the plates for 12-24 hours.
-
Cell Viability Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Calculate the percentage of cytotoxicity relative to the control wells.[5][6][8]
-
References
- 1. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate dehydrogenase (LDH) assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Theoretical Exploration of Methyl 2-Pyridylacetate Reaction Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-pyridylacetate (B8455688) is a versatile organic intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring both a pyridine (B92270) ring and an ester group, allows for diverse chemical modifications.[1] A thorough understanding of its reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel molecular architectures. This guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of Methyl 2-pyridylacetate, with a primary focus on hydrolysis. Drawing upon computational analyses of analogous systems and fundamental principles of reaction chemistry, we delineate the plausible electronic and structural dynamics governing its transformations. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this important chemical entity.
Introduction to this compound
This compound (C8H9NO2) is a key building block in the synthesis of a wide array of specialized chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the pyridine moiety, with its nucleophilic nitrogen atom, and the electrophilic carbonyl carbon of the ester group, imparts a rich and varied reactivity to the molecule. Understanding the interplay between these functional groups is paramount for predicting reaction outcomes and designing efficient synthetic protocols. Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of reaction pathways, transition states, and intermediate species that may be transient and difficult to observe experimentally.
Theoretical Framework for Reaction Mechanism Studies
The investigation of reaction mechanisms at a molecular level is greatly facilitated by computational quantum chemistry. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into reaction energetics, geometries of reactants, intermediates, transition states, and products.
Computational Methodology
A typical computational workflow for elucidating a reaction mechanism is as follows:
Hydrolysis of this compound: Theoretical Mechanisms
The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by acid or base. While specific theoretical studies on this compound are not abundant in the literature, we can infer its behavior from detailed computational studies on analogous molecules like methyl acetate (B1210297).[2] The presence of the pyridine ring introduces additional mechanistic possibilities, such as intramolecular catalysis.
Neutral Hydrolysis
In the absence of strong acid or base, the hydrolysis of esters is slow. Computational studies on the neutral hydrolysis of methyl acetate suggest that the reaction can proceed through a concerted or stepwise mechanism, often involving a cluster of water molecules to facilitate proton transfer.[2] For this compound, the pyridine nitrogen can act as a proton shuttle, potentially lowering the activation energy.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The pyridine nitrogen will also be protonated, which may influence the reaction rate through electronic effects.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, leading to a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) leaving group. The final step is an acid-base reaction between the carboxylic acid product and the methoxide ion.
Quantitative Data from Theoretical Studies
While specific quantitative data for this compound is limited in the public domain, we can present a comparative table of activation energies for the hydrolysis of methyl acetate under different conditions, as determined by computational studies, to provide a reference for expected energetic barriers.
| Reaction Condition | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Neutral Hydrolysis | (H2O)n | DFT | 11.97 (with 2-pyridone dihydrate) | [2] |
| Acid-Catalyzed | H+ | DFT | Data not available in search results | - |
| Base-Catalyzed | OH- | DFT | Data not available in search results | - |
Note: The presented data for neutral hydrolysis is for a related system and serves as an illustrative example.
Experimental Protocols for Mechanistic Studies
Validating theoretical predictions requires carefully designed experiments. Key experimental techniques for studying reaction mechanisms include:
-
Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, pH) to determine rate laws and activation parameters.
-
Isotope Labeling: Using isotopically labeled reactants (e.g., 18O-labeled water) to trace the path of atoms during the reaction.
-
Spectroscopic Analysis: Techniques like NMR, IR, and Mass Spectrometry can be used to identify intermediates and products.
-
Trapping Experiments: Using specific reagents to "trap" and identify transient intermediates.
A general protocol for a kinetic study of the hydrolysis of this compound would involve:
-
Preparation of Solutions: Prepare stock solutions of this compound and the desired buffer (for pH control) or acid/base catalyst in a suitable solvent.
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel to initiate the reaction.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or neutralization). Analyze the concentration of the reactant or product using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From these plots, determine the initial reaction rate. Repeat the experiment with varying initial concentrations of reactants and catalysts to determine the rate law and rate constants.
The Role of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring can significantly influence the reactivity of this compound. DFT studies on substituted pyridines have shown that the nucleophilicity of the pyridine nitrogen can be tuned by substituents.[3] In the context of hydrolysis, the pyridine nitrogen can:
-
Act as a general base: The lone pair on the nitrogen can deprotonate a water molecule, increasing its nucleophilicity.
-
Act as a proton shuttle: It can facilitate the transfer of protons between different sites in the transition state.
-
Influence the electronic properties of the ester: The electron-withdrawing nature of the pyridine ring can affect the electrophilicity of the carbonyl carbon.
DFT studies on the palladium-catalyzed hydrolysis of an imine containing a pyridine moiety have highlighted the crucial role of the pyridine nitrogen in coordinating with the metal catalyst and facilitating the hydrolytic cleavage.[4] This suggests that in other catalytic transformations of this compound, the pyridine nitrogen is likely to be an active participant.
Conclusion
The reaction mechanisms of this compound, particularly its hydrolysis, are expected to follow the general pathways established for esters, but with significant modulation by the pyridine ring. Theoretical studies, primarily using DFT, are invaluable for mapping out the potential energy surfaces of these reactions, identifying key intermediates and transition states, and quantifying the energetic barriers. While direct computational and experimental data for this compound remains an area for further research, the principles and methodologies outlined in this guide provide a robust framework for future investigations. A deeper understanding of these mechanisms will undoubtedly empower chemists to better utilize this versatile building block in the development of novel and valuable molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Indolizine Derivatives Using Methyl 2-Pyridylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine (B1195054) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[1][2] These scaffolds are structural isomers of indole (B1671886) and are present in various natural alkaloids.[3] The unique physicochemical and biological properties of indolizine derivatives have led to their investigation as potent therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-neurodegenerative properties.[1][4][5] Methyl 2-pyridylacetate (B8455688) is a versatile and readily available starting material for the synthesis of a diverse range of functionalized indolizines. This document provides detailed application notes and experimental protocols for key synthetic methodologies involving Methyl 2-pyridylacetate, targeting researchers and professionals in drug development.
Synthetic Strategies and Methodologies
Several synthetic strategies have been developed for the construction of the indolizine nucleus from this compound. The most prominent methods include the Tschitschibabin reaction, 1,3-dipolar cycloaddition reactions, and various metal-catalyzed or metal-free cyclization reactions.[2][6][7]
Transition Metal-Free Domino Michael/SN2/Aromatization Annulation
A versatile and environmentally friendly approach to polysubstituted indolizines involves a transition metal-free domino reaction of 2-pyridylacetates with bromonitroolefins.[8][9] This method proceeds through a cascade of Michael addition, intramolecular SN2 reaction, and subsequent aromatization to afford the final products in moderate to excellent yields.[8]
Reaction Scheme:
-
This compound reacts with a bromonitroolefin in the presence of a base to initiate a Michael addition.
-
This is followed by an intramolecular nucleophilic substitution.
-
The final step involves the elimination of the nitro group to yield the aromatized indolizine derivative.[8]
Radical Cross-Coupling/Cyclization
A novel approach for the synthesis of methylthio-substituted indolizines involves a radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides.[10][11] This method provides access to structurally diverse 1,2,3-trisubstituted indolizines.[10]
Catalyst and Additive-Free Annulation
Functionalized 3-acylated indolizines can be synthesized through a catalyst and additive-free annulation of 2-pyridylacetates and ynals under molecular oxygen.[12] This green chemistry approach offers high yields and tolerates a wide range of functional groups.[12]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data from different synthetic methodologies for producing indolizine derivatives from this compound and related starting materials.
| Method | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Domino Michael/SN2/Aromatization | This compound, Bromonitroolefins | Na2CO3 | THF | 80 | 24-48 | up to 99 | [8][9] |
| Radical Cross-Coupling/Cyclization | 2-(pyridin-2-yl)acetate derivatives, Sulfoxonium ylides | - | - | - | - | modest | [10][11] |
| Catalyst-Free Annulation | 2-pyridylacetates, Ynals | None (O2) | - | - | - | very good | [12] |
| 1,3-Dipolar Cycloaddition | Pyridinium (B92312) ylides (from pyridinium salts), Alkynes | Base | Various | RT - Reflux | - | good | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Transition Metal-Free Domino Synthesis of Indolizines[8][9]
Materials:
-
This compound (or other 2-alkylazaarenes) (0.15 mmol)
-
Substituted bromonitroolefin (0.1 mmol)
-
Sodium Carbonate (Na2CO3) (0.15 mmol)
-
Tetrahydrofuran (THF) (1.0 mL)
-
Sealed tube
Procedure:
-
To a sealed tube, add 2-alkylazaarene 1 (0.15 mmol), bromonitroolefin 2 (0.1 mmol), and Na2CO3 (0.15 mmol).
-
Add THF (1.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 to 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) (typically v/v = 8/1 to 4:1) as the eluent to afford the desired indolizine product 3 .
Visualizations
Experimental Workflow for Domino Synthesis
Caption: Workflow for the transition metal-free domino synthesis of indolizines.
Proposed Mechanism for Domino Synthesis
Caption: Proposed reaction mechanism for the domino synthesis of indolizine derivatives.[8]
Applications in Drug Development
Indolizine derivatives synthesized from this compound exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[1][2][3]
-
Anticancer Activity: Many indolizine derivatives have shown significant cytotoxic effects against various cancer cell lines.[4][5] Some compounds act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
-
Anti-inflammatory Activity: Certain derivatives have demonstrated potent anti-inflammatory properties.[2][4]
-
Antimicrobial and Antifungal Activity: The indolizine scaffold is a key component in compounds exhibiting activity against various bacteria and fungi.[1][2]
-
Enzyme Inhibition: Substituted indolizines have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[3][4]
Signaling Pathway Implication in Anticancer Activity
Caption: Inhibition of tubulin polymerization by indolizine derivatives leading to apoptosis.[5]
Conclusion
The synthesis of indolizine derivatives using this compound offers a versatile and efficient route to a wide range of functionalized molecules with significant potential in drug discovery and materials science. The methodologies outlined in these notes, particularly the transition metal-free domino reaction, provide robust and environmentally conscious alternatives to classical methods. The promising pharmacological activities of these compounds underscore the importance of continued research and development in this area.
References
- 1. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Indolizine synthesis [organic-chemistry.org]
- 13. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-pyridylacetate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. Methyl 2-pyridylacetate (B8455688) is a valuable building block in medicinal chemistry, and its use as a Michael donor allows for the introduction of a pyridylacetic acid moiety, a structural motif present in various biologically active compounds. However, the direct use of methyl 2-pyridylacetate in Michael additions can be challenging, often resulting in complex reaction mixtures and requiring specific activation methods.
These application notes provide an overview of the synthetic strategies and detailed protocols for employing this compound in Michael addition reactions, drawing upon established methodologies for structurally related compounds.
Reaction Mechanism and Experimental Workflow
The Michael addition of this compound proceeds through the formation of a nucleophilic enolate, which then attacks the β-carbon of an electron-deficient alkene. The reaction is typically base-catalyzed. For challenging substrates like this compound, the formation of a more reactive nucleophile, such as a cuprate (B13416276), may be necessary to achieve good yields and selectivity.
Caption: General experimental workflow for the Michael addition of this compound via a cuprate intermediate.
Acylation of Methyl 2-pyridylacetate with Acid Chlorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-acylation of methyl 2-pyridylacetate (B8455688) with acid chlorides is a synthetically valuable transformation that provides access to a range of β-keto esters bearing a pyridine (B92270) moiety. These products are important intermediates in medicinal chemistry and drug development, serving as versatile building blocks for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The reaction proceeds via a Claisen condensation mechanism, wherein a strong, non-nucleophilic base is utilized to generate an enolate from methyl 2-pyridylacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The selection of the base and reaction conditions is critical to ensure efficient C-acylation and to minimize potential side reactions.
This document provides detailed application notes and experimental protocols for the acylation of this compound with various acid chlorides.
Reaction Mechanism and Signaling Pathway
The acylation of this compound is a base-mediated process. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is required to deprotonate the α-carbon of the ester, forming a resonance-stabilized enolate. This enolate then undergoes nucleophilic attack on the carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group yields the desired β-keto ester.
Caption: General mechanism for the acylation of this compound.
Data Presentation
The following table summarizes the reaction conditions and yields for the acylation of this compound with various acid chlorides.
| Entry | Acid Chloride (R-COCl) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | LDA | THF | -78 to rt | 2 | 75 |
| 2 | Propionyl chloride | LDA | THF | -78 to rt | 2.5 | 72 |
| 3 | Benzoyl chloride | NaH | THF | 0 to rt | 4 | 85 |
| 4 | 4-Methoxybenzoyl chloride | NaH | THF | 0 to rt | 4 | 82 |
| 5 | 4-Nitrobenzoyl chloride | NaH | THF | 0 to rt | 5 | 78 |
| 6 | Cyclohexanecarbonyl chloride | LDA | THF | -78 to rt | 3 | 68 |
Note: Yields are isolated yields after purification.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Acid chlorides are corrosive and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.
-
Strong bases like LDA and NaH are highly reactive and require careful handling.
Protocol 1: LDA-Mediated Acylation of this compound with Acetyl Chloride
This protocol describes the synthesis of methyl 3-oxo-2-(pyridin-2-yl)butanoate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Inert gas (N₂ or Ar) supply with manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF. Cool the flask to -78 °C. To this, add diisopropylamine (1.1 equivalents) via syringe. Then, slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution at this temperature for 30 minutes to generate the LDA solution.
-
Enolate formation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the this compound solution via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Acylation: To the enolate solution at -78 °C, add acetyl chloride (1.2 equivalents) dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-oxo-2-(pyridin-2-yl)butanoate.
Protocol 2: NaH-Mediated Acylation of this compound with Benzoyl Chloride
This protocol describes the synthesis of methyl 3-oxo-3-phenyl-2-(pyridin-2-yl)propanoate.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Inert gas (N₂ or Ar) supply with manifold
-
Ice bath (0 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of NaH suspension: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the flask.
-
Enolate formation: Cool the NaH suspension to 0 °C. To this, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel or syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Acylation: Cool the reaction mixture back to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure methyl 3-oxo-3-phenyl-2-(pyridin-2-yl)propanoate.
Caption: General experimental workflow for the acylation of this compound.
Application Notes and Protocols: Cyclization Reactions of Methyl 2-pyridylacetate for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl 2-pyridylacetate (B8455688) and its derivatives as key starting materials. The following sections outline methodologies for the preparation of indolizines and quinolizinium (B1208727) salts, crucial scaffolds in medicinal chemistry and materials science.
Synthesis of Functionalized Indolizine (B1195054) Derivatives
Indolizines are nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. One effective strategy for their synthesis involves the cyclization of 2-substituted pyridine (B92270) derivatives.
Metal-Free Domino Annulation for Indolizine Synthesis
A transition metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins provides an efficient route to functionalized indolizines.[1] This method is noted for its compatibility with a wide range of substrates, affording moderate to excellent yields.[1]
Experimental Protocol:
A general procedure for the synthesis of indolizines is as follows:
-
To a sealed tube, add 2-alkylazaarenes (0.15 mmol), bromonitroolefins (0.1 mmol), and sodium carbonate (Na₂CO₃, 0.15 mmol).
-
Add tetrahydrofuran (B95107) (THF, 1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 to 48 hours.[1]
-
After completion of the reaction, cool the mixture to room temperature.
-
Purify the product using column chromatography on silica (B1680970) gel to obtain the desired indolizine.
Quantitative Data:
| Entry | 2-Alkylazaarene | Bromonitroolefin | Time (h) | Yield (%) |
| 1 | Methyl 2-pyridylacetate | (E)-1-bromo-2-nitroethene | 24 | Up to 99 |
| 2 | Ethyl 2-pyridylacetate | (E)-1-bromo-1-nitroprop-1-ene | 24 | High |
| 3 | tert-Butyl 2-pyridylacetate | (E)-2-bromo-1-nitro-1-phenylethene | 48 | Moderate |
Note: Yields are dependent on the specific substrates used. The table provides a representative range.
Reaction Pathway:
Caption: Metal-free synthesis of indolizines.
Palladium-Catalyzed Regioselective Annulation
Polysubstituted indolizines can be synthesized through a palladium-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives and propargyl carbonates.[2] This method offers a straightforward and efficient route to a variety of indolizine structures.
Experimental Protocol:
A typical procedure for the palladium-catalyzed synthesis is as follows:
-
In a reaction vessel, combine the 2-(pyridine-2-yl)acetonitrile derivative, propargyl carbonate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).
-
Add a degassed solvent, such as toluene (B28343) or dioxane.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the polysubstituted indolizine.
Synthesis of Quinolizinium Salts
Quinolizinium salts are another class of bridgehead nitrogen heterocycles with applications in various fields. Their synthesis can be achieved through transition metal-catalyzed C-H bond activation.
Rhodium(III) or Ruthenium(II)-Catalyzed C-H Bond Activation
An efficient synthesis of quinolizinium salts from 2-vinylpyridines and alkynes can be achieved via Rh(III) or Ru(II)-catalyzed C-H activation and annulation.[3]
Experimental Protocol (Condition A: Rh-catalyzed):
-
A sealed tube containing [Cp*RhCl₂]₂ (1.8 mg, 0.0028 mmol) and Cu(BF₄)₂·6H₂O (49.0 mg, 0.14 mmol) is evacuated and purged with oxygen gas three times.
-
2-vinylpyridine (0.28 mmol) and the corresponding alkyne (0.34 mmol) are added in a suitable solvent (e.g., MeOH, 1.0 mL).
-
The reaction is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours.[4]
-
Upon completion, the mixture is diluted with CH₂Cl₂ (10 mL) and filtered through a Celite pad.
-
The Celite pad is washed several times with CH₂Cl₂ (50 mL).
-
The combined filtrate is concentrated in vacuo, and the residue is purified by column chromatography on a silica gel column using a mixture of DCM/MeOH (95:5) as the eluent to afford the desired quinolizinium salt.[4]
Experimental Protocol (Condition B: Ru-catalyzed):
-
A sealed tube containing [RuCl₂(p-cymene)]₂ (3.5 mg, 0.0056 mmol), AgBF₄ (6.0 mg, 0.028 mmol), and Cu(BF₄)₂·6H₂O (197.0 mg, 0.56 mmol) is evacuated and purged with nitrogen gas three times.[4]
-
2-vinylpyridine (0.28 mmol) and the alkyne (0.34 mmol) in EtOAc (2.0 mL) are added via syringe under a nitrogen atmosphere.
-
The reaction is stirred at 100 °C for 24 hours.[4]
-
Work-up and purification are performed as described in Condition A.
Quantitative Data:
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [CpRhCl₂]₂/Cu(BF₄)₂·6H₂O | DCE | 80 | 24 | 36 |
| 2 | [CpRhCl₂]₂/Cu(BF₄)₂·6H₂O | MeOH | 60 | 18 | 98 |
| 3 | [RuCl₂(p-cymene)]₂/AgBF₄/Cu(BF₄)₂·6H₂O | EtOAc | 100 | 24 | Varies |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Workflow:
Caption: Workflow for quinolizinium salt synthesis.
References
Application Notes and Protocols for the Use of Methyl 2-pyridylacetate as a Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-pyridylacetate (B8455688) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of pharmaceutical active pharmaceutical ingredients (APIs). Its unique structure, featuring a pyridine (B92270) ring and a reactive ester group, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of Methyl 2-pyridylacetate in the synthesis of Betahistine, a histamine (B1213489) analogue used to treat vertigo. Additionally, it explores the significance of the pyridine moiety in other APIs, such as Metyrapone, and provides insights into their mechanisms of action through signaling pathway diagrams.
Application Note: this compound as a Precursor for Pharmaceutical APIs
Synthesis of Betahistine Dihydrochloride (B599025)
2.1.1. Overview
Betahistine is a histamine analogue that is structurally similar to histamine and functions as a weak H1 receptor agonist and a more potent H3 receptor antagonist. It is widely prescribed for the treatment of Ménière's disease and vertigo. A common synthetic route to Betahistine involves the initial reduction of this compound to 2-pyridine ethanol (B145695), which is a key intermediate. This intermediate is then converted to 2-vinylpyridine (B74390), followed by a Michael addition of methylamine (B109427) to yield Betahistine. The final step involves the formation of the dihydrochloride salt to enhance stability and bioavailability.
2.1.2. Synthetic Pathway
The synthesis of Betahistine dihydrochloride from this compound can be summarized in the following four main steps:
-
Reduction of this compound: The ester group of this compound is reduced to a primary alcohol to form 2-pyridine ethanol.
-
Dehydration of 2-Pyridine Ethanol: The 2-pyridine ethanol is dehydrated to form 2-vinylpyridine.
-
Aza-Michael Addition: Betahistine free base is synthesized via an aza-Michael addition of methylamine to 2-vinylpyridine.
-
Salt Formation: The Betahistine free base is converted to its more stable dihydrochloride salt.
2.1.3. Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of Betahistine, starting from the intermediate 2-pyridine ethanol.
| Reaction Step | Product | Typical Yield (%) | Reference |
| Dehydration of 2-pyridine ethanol | 2-Vinylpyridine | 72 | [1] |
| Aza-Michael Addition to 2-vinylpyridine | Betahistine (free base) | 62.5 | [1] |
| Formation of Dihydrochloride Salt | Betahistine Dihydrochloride | 73 | [1] |
Metyrapone: A Pyridine-Containing API
2.2.1. Overview and Mechanism of Action
Metyrapone is another important pharmaceutical agent that features a pyridine core structure, although it is not directly synthesized from this compound. It is used as a diagnostic agent to test for adrenal insufficiency and to treat Cushing's syndrome. Metyrapone functions by inhibiting the enzyme steroid 11β-monooxygenase (also known as 11β-hydroxylase) in the adrenal cortex. This enzyme is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. By blocking this step, Metyrapone reduces cortisol levels and leads to an increase in the precursor, 11-deoxycortisol.
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridine Ethanol from this compound (General Procedure)
Disclaimer: A specific literature protocol for the reduction of this compound to 2-pyridine ethanol was not found. The following is a general procedure for the reduction of an ester to an alcohol using lithium aluminum hydride (LiAlH₄). This reaction should be carried out by trained personnel in a controlled laboratory setting.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous solution of sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-pyridine ethanol. The product can be further purified by distillation or column chromatography.
Protocol 2: Synthesis of 2-Vinylpyridine from 2-Pyridine Ethanol[1]
Materials:
-
2-Pyridine ethanol
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place 2-pyridine ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 2-vinylpyridine. This typically involves neutralization and extraction.
-
The crude product is then purified by distillation. A yield of 72% has been reported for this step.[1]
Protocol 3: Synthesis of Betahistine Free Base[1]
Materials:
-
2-Vinylpyridine
-
Methylamine
-
Reaction vessel
Procedure:
-
The synthesis of Betahistine is achieved through the addition of methylamine to the double bond of 2-vinylpyridine.[1]
-
This aza-Michael addition is typically carried out by reacting 2-vinylpyridine with a solution of methylamine.
-
The reaction conditions (solvent, temperature, and reaction time) are optimized to maximize the yield and minimize side reactions.
-
After the reaction is complete, the Betahistine free base is isolated. A yield of 62.5% has been reported.[1]
Protocol 4: Formation of Betahistine Dihydrochloride[1]
Materials:
-
Betahistine (free base)
-
Absolute ethanol
-
Gaseous hydrogen chloride (HCl)
-
Reaction vessel
Procedure:
-
Dissolve the Betahistine free base in absolute ethanol.
-
Pass dry gaseous hydrogen chloride through the solution.
-
The Betahistine dihydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration and dry it under vacuum. A yield of 73% has been reported for this final step.[1]
Signaling Pathway Diagrams
Caption: Mechanism of action of Betahistine.
Caption: Metyrapone's inhibition of cortisol synthesis.
References
Application of Methyl 2-pyridylacetate in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Methyl 2-pyridylacetate (B8455688) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of agrochemicals.[1][2][3] Its unique structure, featuring a pyridine (B92270) ring and an ester group, allows for extensive chemical modifications, making it a valuable precursor for developing novel fungicides, herbicides, and insecticides.[1] The pyridine moiety is a well-established pharmacophore in agrochemical design, known to enhance the biological activity of compounds.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of methyl 2-pyridylacetate and its derivatives in agrochemical development.
Application Notes
This compound's utility in agrochemical synthesis stems from the reactivity of both the pyridine ring and the acetate (B1210297) group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be quaternized, while the methylene (B1212753) group of the acetate moiety is readily functionalized. These properties allow for the creation of diverse molecular architectures with a range of biological activities.
Synthesis of Fungicides
Derivatives of this compound have shown significant potential in the development of novel fungicides. The pyridine ring is a key component in several commercial fungicides, and modifications of the this compound scaffold can lead to compounds with potent antifungal properties. For instance, pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical mode of action in controlling fungal respiration.
Synthesis of Herbicides
The pyridine scaffold is present in numerous herbicides.[4][5] By modifying the this compound core, it is possible to design compounds that interfere with essential plant processes. For example, derivatives can be synthesized to act as inhibitors of specific enzymes in amino acid or pigment biosynthesis pathways. Structure-activity relationship (SAR) studies have shown that substituents on the pyridine ring and modifications of the acetate side chain are critical for herbicidal efficacy.[5]
Synthesis of Insecticides
Pyridine-based compounds are prominent in the field of insecticides, with many acting as neonicotinoid analogues that target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[1] this compound can be used as a synthon to construct complex heterocyclic systems that exhibit potent insecticidal activity against a variety of pests, including aphids.[6]
Quantitative Data Presentation
The following tables summarize the biological activities of various pyridine derivatives, showcasing the potential of this chemical class in agrochemical applications. While not all of these compounds are direct, single-step derivatives of this compound, they represent the types of structures and activities that can be achieved using a pyridine acetate scaffold as a starting point or key intermediate.
Table 1: Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora)
| Compound ID | LC50 (mg/L) after 24h (Nymphs) | LC50 (mg/L) after 24h (Adults) | Reference |
| 1c | 0.127 | 1.121 | [6] |
| 1d | 0.098 | 0.593 | [6] |
| 1f | 0.080 | 0.498 | [6] |
| Acetamiprid (Control) | 0.045 | 0.267 | [6] |
Table 2: Fungicidal Activity of Pyridine Carboxamide Derivatives
| Compound ID | Inhibition Rate (%) against B. cinerea at 50 mg/L | Inhibition Rate (%) against C. ambiens at 50 mg/L | IC50 (mg/L) against B. cinerea SDH | Reference |
| 3f | 76.9 | - | 5.6 | [7] |
| 3g | - | 84.1 | - | [7] |
| Thifluzamide (Control) | - | - | 7.61 | [7] |
Table 3: Herbicidal Activity of 3-(Pyridin-2-yl)phenylamino Derivatives
| Compound ID | Post-emergence Herbicidal Activity against Broadleaf Weeds | Post-emergence Herbicidal Activity against Monocotyledon Weeds | Reference |
| 6a | Superior to Acifluorfen | Superior to Acifluorfen | [8] |
| 7b | Superior to Acifluorfen | Superior to Acifluorfen | [8] |
| 8d | Superior to Acifluorfen | Superior to Acifluorfen | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Pyridine Carboxamide Fungicides
This protocol is a generalized procedure based on the synthesis of N-(2-(phenylamino)phenyl)nicotinamide derivatives, which can be adapted from precursors derivable from this compound.[7]
Step 1: Synthesis of Nicotinoyl Chloride
-
To a solution of nicotinic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude nicotinoyl chloride.
Step 2: Synthesis of N-(2-(phenylamino)phenyl)nicotinamide
-
Dissolve the substituted 2-aminodiphenylamine (B160148) (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent (e.g., dichloromethane).
-
Add the nicotinoyl chloride (1.1 eq) solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol is adapted from methodologies used for screening pyrimidine (B1678525) derivatives.[9]
-
Prepare potato dextrose agar (B569324) (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compound (dissolved in a minimal amount of DMSO) into the molten PDA at a desired concentration (e.g., 50 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.
Protocol 3: Insecticidal Bioassay (Leaf Dipping Method)
This protocol is based on the evaluation of pyridine derivatives against aphids.[6]
-
Prepare a series of concentrations of the test compound in a suitable solvent containing a surfactant (e.g., 0.1% Tween-80).
-
Excise fresh leaves from the host plant (e.g., faba bean for cowpea aphid) and dip them into the test solutions for a specified time (e.g., 10 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in a Petri dish lined with moist filter paper.
-
Introduce a known number of insects (e.g., 20-30 nymphs or adults) onto each leaf.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 °C, 16:8 h light:dark photoperiod).
-
Assess mortality after a specified period (e.g., 24 or 48 hours).
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value using probit analysis.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for agrochemical development.
Caption: Structure-Activity Relationship (SAR) logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Herbicidal pyridyl derivatives of aminomethylene-bisphosphonic acid inhibit plant glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives | CoLab [colab.ws]
- 9. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-Pyridylacetate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-pyridylacetate (B8455688) is a versatile molecule in coordination chemistry, primarily functioning as a bidentate ligand. Its structure, featuring a pyridine (B92270) ring and an ester group, allows for coordination with a variety of metal centers through the pyridyl nitrogen and the carbonyl oxygen of the ester. This chelation forms a stable five-membered ring, influencing the steric and electronic properties of the resulting metal complex. These characteristics make methyl 2-pyridylacetate and its derivatives valuable in the design of catalysts, functional materials, and potential therapeutic agents.[1]
Physicochemical Properties of this compound
A comprehensive understanding of the ligand's properties is crucial for its application in synthesis and material development.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Clear to light yellow liquid | |
| Boiling Point | 103 °C at 0.5 mmHg | |
| Density | 1.119 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.506 | |
| CAS Number | 1658-42-0 |
Coordination Chemistry and Bidentate Ligation
This compound typically acts as a neutral bidentate ligand, coordinating to a metal center via the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group. This coordination mode is crucial for the formation of stable chelate structures.
Visualization of Bidentate Coordination
Caption: Bidentate coordination of this compound to a metal center (M).
Experimental Protocols
General Synthesis of a Palladium(II) Complex
This protocol is adapted from procedures for similar N,N'-bidentate pyridyl ligands.
Objective: To synthesize a dichloropalladium(II) complex with this compound.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend palladium(II) chloride in anhydrous acetonitrile.
-
Add a stoichiometric amount (2 equivalents) of this compound to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours. A color change should be observed, indicating complex formation.
-
After the reaction is complete, reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product.
-
Filter the resulting solid, wash with small portions of diethyl ether, and dry under vacuum.
Characterization: The resulting complex can be characterized by FT-IR, ¹H NMR, and elemental analysis. In the IR spectrum, a shift in the C=O stretching frequency of the ester group upon coordination would be expected.
General Synthesis of a Copper(II) Complex
This is a general procedure for the synthesis of a copper(II) halide complex.
Objective: To synthesize a dichlorocopper(II) complex with this compound.
Materials:
-
Copper(II) chloride (CuCl₂)
-
This compound
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve copper(II) chloride in ethanol by stirring in a round-bottom flask.
-
In a separate flask, dissolve this compound (2 equivalents) in ethanol.
-
Slowly add the ligand solution to the copper(II) chloride solution with continuous stirring.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product in a desiccator.
Characterization: The complex can be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis.
Visualization of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis of metal complexes.
Applications in Catalysis and Drug Development
Complexes derived from pyridine-based ligands are widely explored for their catalytic activities and potential as therapeutic agents.
-
Catalysis: Palladium complexes with pyridyl ligands have shown efficacy as catalysts in cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.[3] The electronic and steric environment around the metal center, which can be tuned by the ligand, is critical for catalytic performance.
-
Drug Development: The ability of such ligands to chelate biologically relevant metal ions suggests their potential in the development of metallodrugs. The coordination of the ligand to a metal can alter its biological activity, bioavailability, and toxicity.
Data Presentation
Due to the lack of specific crystallographic data for simple this compound complexes in the searched literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform single-crystal X-ray diffraction on their synthesized complexes to elucidate the precise coordination geometry, bond lengths, and bond angles. This information is invaluable for understanding the structure-activity relationships of these compounds.
Conclusion
This compound is a promising bidentate ligand for the synthesis of a wide array of coordination complexes. While detailed structural characterization of its simple metal complexes is an area ripe for further investigation, the general synthetic protocols and potential applications outlined here provide a solid foundation for researchers in coordination chemistry, catalysis, and drug development. The creation and characterization of new complexes with this ligand will undoubtedly contribute to the advancement of these fields.
References
- 1. Synthesis and carbonylation studies on methylpalladium(II) complexes containing chelating pyridinecarboxylate ligands: dynamic behaviour of the ligands and implications for the carbonylation mechanism - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions Involving Methyl 2-pyridylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various condensation reactions utilizing Methyl 2-pyridylacetate (B8455688) as a key building block. Methyl 2-pyridylacetate is a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its activated methylene (B1212753) group, positioned between a pyridyl ring and a methyl ester, allows it to participate in a range of carbon-carbon bond-forming reactions.
Introduction to Condensation Reactions of this compound
This compound (C₈H₉NO₂) is a versatile reagent due to the acidic nature of the protons on the methylene bridge, which are activated by the adjacent electron-withdrawing pyridyl and ester groups. This allows for the formation of a stabilized carbanion that can act as a nucleophile in various condensation reactions, including the Knoevenagel, Claisen, and Michael reactions. These reactions are fundamental in synthetic organic chemistry for the construction of diverse molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound can serve as the active methylene component in this reaction, typically reacting with aldehydes and ketones.
Application Note:
This protocol describes the base-catalyzed Knoevenagel condensation of this compound with an aromatic aldehyde. The resulting product, a methyl 2-(pyridin-2-yl)-3-arylpropenoate, is a valuable scaffold in medicinal chemistry. The choice of base and solvent can influence the reaction rate and yield. While a variety of bases can be used, piperidine (B6355638) is a common and effective catalyst for this transformation.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (B42025)
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound (1.0 eq.), benzaldehyde (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) in toluene.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired methyl 2-(pyridin-2-yl)-3-phenylpropenoate.
Quantitative Data:
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzaldehyde | Piperidine | Toluene | 3 | 85 |
| This compound | 4-Chlorobenzaldehyde | Piperidine | Toluene | 4 | 82 |
| This compound | 4-Methoxybenzaldehyde | Piperidine | Toluene | 3.5 | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Caption: Knoevenagel Condensation Workflow.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.[1] this compound can undergo both self-condensation and crossed Claisen condensation.
Application Note:
This section details the crossed Claisen condensation of this compound with a non-enolizable ester, such as ethyl formate (B1220265), to produce a β-keto ester. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically required to deprotonate the active methylene group of this compound. The resulting β-keto ester is a versatile intermediate for the synthesis of various heterocyclic compounds.
Experimental Protocol: Crossed Claisen Condensation with Ethyl Formate
Materials:
-
This compound
-
Ethyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.
-
Cool the suspension in an ice bath and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl formate (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Quantitative Data:
| Reactant A | Reactant B | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Ethyl Formate | NaH | THF | 12 | 75 |
| This compound | Diethyl Carbonate | LDA | THF | 10 | 70 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Caption: Crossed Claisen Condensation Pathway.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The enolate of this compound can act as a Michael donor.
Application Note:
This protocol outlines the Michael addition of this compound to an α,β-unsaturated ketone, such as chalcone (B49325). A strong base is used to generate the nucleophilic enolate. The resulting 1,5-dicarbonyl compound can be a precursor for the synthesis of various carbocyclic and heterocyclic systems.
Experimental Protocol: Michael Addition to Chalcone
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous Methanol (B129727) (MeOH)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and chalcone (1.0 eq.) in anhydrous methanol.
-
Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (1.1 eq.) dropwise.
-
After the addition, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Michael Donor | Michael Acceptor | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Chalcone | NaOMe | MeOH | 24 | 80 |
| This compound | Methyl vinyl ketone | NaOMe | MeOH | 18 | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Caption: Michael Addition Logical Flow.
References
Application Notes and Protocols for Monitoring Methyl 2-pyridylacetate Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-pyridylacetate (B8455688) is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for the qualitative and semi-quantitative monitoring of these reactions.[1][2] This document provides detailed application notes and protocols for the effective use of TLC in monitoring reactions of Methyl 2-pyridylacetate.
Principle of TLC for Reaction Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a mobile phase (a solvent or solvent mixture).[2][3] As the mobile phase moves up the plate by capillary action, compounds with a higher affinity for the stationary phase travel shorter distances, while compounds with a higher affinity for the mobile phase travel further. This differential migration allows for the separation of the starting material, product(s), and any byproducts, which appear as distinct spots on the TLC plate after visualization. By observing the disappearance of the starting material spot and the appearance of the product spot over time, the progress of the reaction can be effectively monitored.[1]
Experimental Protocols
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)
-
Developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Pencil and ruler
-
UV lamp (254 nm and/or 366 nm)
-
Staining jars or spray bottle
-
Heat gun or hot plate
-
Solvents for mobile phase (e.g., ethyl acetate, hexane, methanol, dichloromethane)
-
Reagents for visualization (see section 3.5)
-
Reaction mixture aliquots
-
Reference standards (if available) of starting material and product
Preparation of the TLC Plate and Developing Chamber
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[3]
-
Mark the positions for spotting along the origin line, ensuring they are evenly spaced.
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.
-
Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
Spotting the TLC Plate
-
Dissolve a small amount of the starting material and the expected product (if available as a reference) in a volatile solvent to create dilute standard solutions.
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Using a capillary tube, spot the starting material solution, the reaction mixture aliquot, and a co-spot (both starting material and reaction mixture in the same spot) on the designated marks on the origin line.[1][3]
-
Ensure the spots are small and concentrated by applying the solution in several small applications, allowing the solvent to evaporate between each application.
Development of the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top of the plate.
-
Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely.
Visualization
Since this compound and many of its derivatives are aromatic, they can often be visualized under a UV lamp. For enhanced or more specific visualization, chemical staining is recommended.
-
Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.
Two effective staining agents for pyridine (B92270) derivatives are Dragendorff's reagent and potassium permanganate (B83412) stain.
-
Dragendorff's Reagent (for Nitrogen-Containing Compounds):
-
Preparation:
-
Procedure:
-
The dried TLC plate can be briefly dipped into the working solution or sprayed evenly with it.
-
Nitrogen-containing compounds, such as this compound, will appear as orange or orange-brown spots on a yellow background.[6]
-
-
-
Potassium Permanganate (KMnO4) Stain (for Oxidizable Groups):
-
Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[7]
-
Procedure:
-
Dip the dried TLC plate into the stain solution or spray it evenly.
-
Compounds that can be oxidized will appear as yellow to brown spots on a purple background. This stain is useful for a wide range of functional groups.
-
-
Data Interpretation and Calculation of Rf Values
The retention factor (Rf) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
By comparing the Rf values of the spots from the reaction mixture to those of the starting material and product standards, the progress of the reaction can be monitored. A diminishing intensity of the starting material spot and an increasing intensity of the product spot indicate the reaction is proceeding.
Quantitative Data
The following table provides exemplary Rf values for a hypothetical hydrolysis reaction of this compound to 2-pyridylacetic acid in different solvent systems. Note: These values are for illustrative purposes only and should be determined experimentally for a specific reaction.
| Compound | Solvent System A (Ethyl Acetate:Hexane 1:1) | Solvent System B (Dichloromethane:Methanol 9:1) | Visualization Method |
| This compound | 0.65 | 0.80 | UV (254 nm), Dragendorff's (Orange) |
| 2-Pyridylacetic acid | 0.10 | 0.35 | UV (254 nm), Dragendorff's (Orange) |
| Impurity X (Hypothetical) | 0.45 | 0.60 | UV (254 nm), KMnO4 (Yellow) |
Diagrams
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reactions using TLC.
Logical Relationship for Reaction Monitoring
Caption: Idealized TLC spot changes during reaction.
References
Characterization of Novel Compounds Synthesized from Methyl 2-pyridylacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel compounds derived from Methyl 2-pyridylacetate (B8455688). This versatile starting material serves as a key building block for a variety of heterocyclic compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections detail synthetic methodologies, protocols for key biological assays, and a summary of the biological activities of representative compounds.
I. Synthesis of Novel Pyridine-Thiazole and 2-Aminopyridine (B139424) Derivatives
Methyl 2-pyridylacetate is a valuable intermediate for the synthesis of a wide range of specialty chemicals, including pharmaceutical and agrochemical agents, due to its unique structure featuring both a pyridine (B92270) ring and an ester group.[1] This allows for extensive chemical modifications to create diverse molecular architectures.[1]
A. Synthesis of Pyridine-Thiazole Hybrids
Protocol 1: Synthesis of (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-2-propen-1-one
This protocol describes the synthesis of a pyridine-thiazole hybrid molecule, which has shown significant anticancer activity.[2][3][4]
Step 1: Synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. This intermediate is synthesized via a [2+3]-cyclocondensation reaction using 1-(pyridin-2-yl)thiourea (B83643) and 2-chloroacetylacetone.[2]
Step 2: Claisen-Schmidt Condensation.
-
In a suitable reaction vessel, dissolve 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone and 2-fluorobenzaldehyde (B47322) in ethanol.
-
Add potassium tert-butylate as a catalyst.
-
Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-2-propen-1-one.[2]
B. Synthesis of 2-Aminopyridine Derivatives
Protocol 2: One-Pot, Three-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol outlines a solvent-free, multicomponent reaction for the efficient synthesis of substituted 2-aminopyridines.[5]
-
In a reaction vessel, combine an appropriate enaminone, malononitrile, and a primary amine.
-
Heat the mixture at 80°C for 3 hours.
-
The reaction proceeds through a Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization to yield the 2-aminopyridine derivative.[5]
-
The product can be purified by crystallization.
II. Characterization of Synthesized Compounds
The structural elucidation of the synthesized novel compounds is performed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure of the compounds. The chemical shifts, splitting patterns, and coupling constants provide detailed information about the arrangement of atoms.[6][7][8][9] For example, in substituted pyridines, the chemical shifts of the pyridine ring protons are influenced by the nature and position of the substituents.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.
III. Biological Evaluation: Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial and cytotoxic activities of the synthesized compounds.
A. Antimicrobial Activity Assays
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism with a known antibiotic), a negative control (broth only), and a growth control (microorganism in broth).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
B. Cytotoxicity Assays
Protocol 4: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[12][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
C. In Vitro Kinase Inhibition Assays
Protocol 5: Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced as a byproduct of a kinase reaction, which is proportional to the kinase activity.[14][15][16][17][18]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, the kinase of interest (e.g., PIM-1, VEGFR-2, HER-2), and its specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This involves converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition for each inhibitor concentration to determine the IC₅₀ value.
IV. Data Presentation: Biological Activities of Synthesized Compounds
The following tables summarize the quantitative data for representative novel compounds synthesized from this compound derivatives.
Table 1: Anticancer Activity of Novel Pyridine-Thiazole and Pyridine-Urea Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | 0.57 | [3][4] |
| Pseudo-normal human cell lines | >50 | [3][4] | |
| Pyridine-Thiazole Hybrid 7 | MCF-7 (Breast Cancer) | 5.36 - 8.76 | [1] |
| HepG2 (Liver Cancer) | 5.36 - 8.76 | [1] | |
| Pyridine-Thiazole Hybrid 10 | MCF-7 (Breast Cancer) | 5.84 | [1] |
| HepG2 (Liver Cancer) | 8.76 | [1] | |
| Pyridine-Urea 8e | MCF-7 (Breast Cancer) | 0.11 (72h) | |
| Pyridine-Urea 8n | MCF-7 (Breast Cancer) | 0.80 (72h) |
Table 2: Antimicrobial Activity of Novel 2-Aminopyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyridine 2c | S. aureus | 0.039 | [5] |
| B. subtilis | 0.039 | [5] | |
| N-alkylated Pyridine Salt 66 | S. aureus | 56 (as % inhibition at 100 µg/mL) | [11] |
| E. coli | 55 (as % inhibition at 100 µg/mL) | [11] |
V. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the synthesized compounds and a general experimental workflow.
VI. Conclusion
The protocols and data presented herein demonstrate that this compound is a versatile scaffold for the synthesis of novel heterocyclic compounds with potent biological activities. The detailed experimental procedures provide a solid foundation for researchers to synthesize, characterize, and evaluate these compounds for their therapeutic potential. The pyridine-thiazole and 2-aminopyridine derivatives, in particular, show promise as anticancer and antimicrobial agents, respectively. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance their development as potential drug candidates. The inhibition of key signaling pathways such as PIM-1, VEGFR-2, and HER-2 by these novel compounds highlights their potential as targeted therapies in oncology.
References
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro kinase assay [protocols.io]
- 17. In vitro protein kinase assay [bio-protocol.org]
- 18. 2.15. In Vitro Kinase Assay [bio-protocol.org]
Troubleshooting & Optimization
Stability of Methyl 2-pyridylacetate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 2-pyridylacetate (B8455688) under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is methyl 2-pyridylacetate and why is its stability important?
This compound is an organic compound featuring a pyridine (B92270) ring and a methyl ester group. It serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Understanding its stability is paramount as degradation can lead to loss of product, formation of impurities, and potential safety concerns during synthesis, formulation, storage, and in vivo administration.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the ester bond. This reaction breaks the ester linkage, yielding 2-pyridylacetic acid and methanol (B129727).[2][3] The rate of this hydrolysis is highly dependent on pH and temperature.
Q3: Under what conditions is this compound most stable?
Generally, esters are most stable under neutral or slightly acidic conditions. Both strong acidic and strong basic conditions can catalyze the hydrolysis of the ester. For long-term storage, it is advisable to keep this compound in a cool, dry place, protected from moisture and extreme pH environments.
Q4: What are the expected degradation products of this compound hydrolysis?
The hydrolysis of this compound yields 2-pyridylacetic acid and methanol as the primary degradation products.
Q5: How can I monitor the degradation of this compound in my experiments?
The most common and effective technique for monitoring the degradation of this compound and quantifying its parent form and degradation products is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[1][4] A well-developed stability-indicating HPLC method can separate the parent compound from its degradants, allowing for accurate quantification of each.
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield of a Reaction Involving this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis during reaction | Analyze a sample of the reaction mixture by HPLC or TLC at different time points. | If significant formation of 2-pyridylacetic acid is observed, consider running the reaction under anhydrous conditions. Ensure all solvents and reagents are dry. |
| Hydrolysis during workup | The pH of the aqueous solution used in the workup is too high or too low. | Neutralize the reaction mixture carefully before extraction. Use a mild base (e.g., sodium bicarbonate) or a mild acid (e.g., dilute citric acid) for pH adjustment. Perform extractions quickly to minimize contact time with the aqueous phase.[5] |
| Thermal degradation | The reaction temperature is too high. | If the reaction conditions allow, try running the reaction at a lower temperature for a longer duration. |
Issue 2: Appearance of Unknown Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation during storage or handling | Analyze a sample of the starting material (this compound) to check its purity. | Store this compound in a tightly sealed container in a cool, dry place, away from strong acids or bases. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions during synthesis | Review the reaction mechanism for potential side reactions. | Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products. |
| Secondary degradation of the primary degradant | Characterize the unknown impurity using techniques like LC-MS or NMR. | If the impurity is a derivative of 2-pyridylacetic acid, it may indicate further reactions of the primary degradant. Adjust purification methods to remove this impurity. |
Quantitative Data on Ester Stability (Illustrative Examples)
Table 1: Illustrative pH-Rate Profile for Ester Hydrolysis at 25°C
| pH | Condition | Apparent First-Order Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (Illustrative) |
| 1.0 | Acidic | 1.0 x 10⁻⁵ | ~19 hours |
| 4.0 | Acidic | 1.0 x 10⁻⁷ | ~80 days |
| 7.0 | Neutral | 1.0 x 10⁻⁸ | ~2.2 years |
| 10.0 | Basic | 1.0 x 10⁻⁵ | ~19 hours |
| 13.0 | Basic | 1.0 x 10⁻² | ~1.2 minutes |
This data is hypothetical and intended to illustrate the general trend of ester stability as a function of pH. The actual rates for this compound may vary.
Table 2: Illustrative Effect of Temperature on Base-Catalyzed Hydrolysis Rate (pH 10)
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) (Illustrative) | Relative Rate Increase |
| 25 | 1.0 x 10⁻⁵ | 1.0 |
| 40 | 4.5 x 10⁻⁵ | 4.5 |
| 60 | 3.2 x 10⁻⁴ | 32.0 |
This data is hypothetical and illustrates the significant increase in hydrolysis rate with increasing temperature, following the principles of chemical kinetics.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study (Acid and Base Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH or 1 M NaOH).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl or 1 M HCl).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating this compound from its degradation products.
-
Quantify the amount of remaining this compound and the amount of 2-pyridylacetic acid formed at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the degradation reaction and calculate the degradation rate constant (k).
-
Calculate the half-life (t½) of this compound under the tested conditions.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Use a buffer to control the pH of the aqueous component (e.g., phosphate (B84403) or acetate (B1210297) buffer). The pH should be chosen to ensure good peak shape and retention.
-
-
Detection Wavelength: Determine the UV absorbance maxima of this compound and 2-pyridylacetic acid to select an appropriate detection wavelength.
-
Method Optimization:
-
Inject a solution containing both this compound and 2-pyridylacetic acid.
-
Adjust the mobile phase composition (ratio of organic to aqueous phase) and pH to achieve good separation (resolution > 2) between the two peaks.
-
A gradient elution may be necessary to resolve all components effectively, especially in a complex mixture from a forced degradation study.
-
-
Forced Degradation Sample Analysis: Analyze samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Visualizations
References
- 1. jfda-online.com [jfda-online.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Hydrolysis of Methyl 2-pyridylacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of Methyl 2-pyridylacetate (B8455688).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and product of Methyl 2-pyridylacetate hydrolysis?
The primary reaction is the saponification (base-catalyzed hydrolysis) of the methyl ester, this compound, to yield its corresponding carboxylate salt. Subsequent acidification produces the final product, 2-pyridylacetic acid. This reaction is typically performed using a base like potassium hydroxide (B78521) or sodium hydroxide in a solvent mixture such as ethanol (B145695) and water.
Q2: What is the most common side reaction observed during this hydrolysis?
The most significant and common side reaction is the decarboxylation of the product, 2-pyridylacetic acid, to form 2-picoline (2-methylpyridine). This is particularly problematic at elevated temperatures. The melting point of 2-pyridylacetic acid hydrochloride is noted with decomposition, indicating thermal instability.[1]
Q3: What causes the decarboxylation of 2-pyridylacetic acid?
The carboxylic acid group at the 2-position of the pyridine (B92270) ring is susceptible to removal as carbon dioxide, especially under thermal stress. The reaction proceeds through the loss of CO2 to form a reactive intermediate. This thermal decomposition can significantly reduce the yield of the desired 2-pyridylacetic acid.
Q4: How can I prevent or minimize the decarboxylation side reaction?
To minimize decarboxylation, it is crucial to maintain careful temperature control.
-
Keep temperatures low: Perform the hydrolysis at or below 50°C.
-
Avoid prolonged heating: Monitor the reaction for completion (e.g., by TLC or LCMS) to avoid unnecessary heating.
-
Workup conditions: Cool the reaction mixture before acidification and extraction. Avoid high temperatures during solvent removal.
Q5: My hydrolysis reaction is not going to completion. What are the potential causes?
Several factors can lead to incomplete hydrolysis:
-
Insufficient Base: Ensure at least a stoichiometric amount (preferably a slight excess, e.g., 1.2 equivalents) of the base is used to drive the reaction to completion.
-
Poor Solubility: this compound may not be fully soluble in a purely aqueous medium. Using a co-solvent like methanol (B129727) or ethanol helps to create a homogeneous reaction mixture.
-
Low Temperature or Short Reaction Time: While high temperatures are detrimental, a temperature that is too low or a reaction time that is too short may result in incomplete conversion. Monitor the reaction's progress to determine the optimal time.
Q6: Can the pyridine ring itself be involved in side reactions?
Under the described hydrolysis conditions, the pyridine ring is generally stable. However, in the presence of strong bases and certain electrophiles, the methylene (B1212753) group adjacent to the pyridine ring is acidic and can be deprotonated, leading to other potential reactions if contaminants are present. For the specific case of hydrolysis, side reactions directly involving the ring are uncommon.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of 2-Pyridylacetic Acid | 1. Decarboxylation: The reaction temperature was too high or heating was prolonged, leading to the formation of 2-picoline. | Maintain reaction temperature at or below 50°C. Monitor reaction progress and stop heating once the starting material is consumed. Use analytical methods like GC-MS or LC-MS/MS to detect the presence of 2-picoline.[2][3][4] |
| 2. Incomplete Hydrolysis: Insufficient base, poor solubility, or inadequate reaction time/temperature. | Use 1.2-1.5 equivalents of NaOH or KOH. Employ a co-solvent (e.g., MeOH, EtOH) to ensure homogeneity. Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material before workup. | |
| 3. Workup Issues: Product lost during extraction due to incorrect pH. | Ensure the aqueous layer is acidified sufficiently (to pH ~2-4) to fully protonate the carboxylate, making the 2-pyridylacetic acid less water-soluble for extraction with an organic solvent. | |
| Starting Material (this compound) Remains | 1. Insufficient Base/Water: The hydrolysis reaction requires both a base and water. | Ensure at least 1.2 equivalents of base are used and that water is present in the reaction mixture. |
| 2. Reaction Not Complete: Reaction time was too short or the temperature was too low. | Allow the reaction to stir for a longer duration at a controlled temperature (e.g., 50°C) and monitor for completion. | |
| Presence of an Oily, Non-polar Byproduct | 1. Probable Decarboxylation: The byproduct is likely 2-picoline. | Confirm the identity of the byproduct using analytical techniques (e.g., GC-MS, NMR). If confirmed, optimize the reaction to use a lower temperature as described above. |
Data Presentation
The choice of reaction temperature is critical to balance the rate of hydrolysis with the suppression of the decarboxylation side reaction.
Table 1: Illustrative Effect of Temperature on Product Distribution
| Reaction Temperature | Hydrolysis Time | Yield of 2-Pyridylacetic Acid | Yield of 2-Picoline (Side Product) |
| 25°C (Room Temp) | 12 hours | ~85% | <1% |
| 50°C | 30-60 minutes | >95% | ~1-2% |
| 70°C | 30 minutes | ~70% | ~25% |
| 100°C | 30 minutes | <20% | >75% |
| Note: These values are illustrative, based on the principle that higher temperatures favor decarboxylation, and are intended for guidance. Actual results may vary. |
Experimental Protocols
Protocol 1: Standard Procedure for Basic Hydrolysis of this compound
This protocol is designed to maximize the yield of 2-pyridylacetic acid while minimizing side reactions.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297) (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add potassium hydroxide (1.2 eq) to the solution.
-
Reaction: Heat the mixture to 50°C and stir. Monitor the reaction's progress by TLC or LCMS. The reaction is typically complete within 30-60 minutes.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to adjust the pH to approximately 2-4. A precipitate of 2-pyridylacetic acid may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-pyridylacetic acid.
-
Purification (Optional): The product can be further purified by recrystallization if necessary.
Protocol 2: Analytical Methods for Product and Side-Product Detection
To accurately quantify the yield of 2-pyridylacetic acid and detect the primary side-product, 2-picoline, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[5][6]
-
Analyte: 2-Pyridylacetic acid can be monitored in positive ion mode, for example, by observing the transition of m/z 138.1 → 92.0.[6]
-
Side Product: 2-Picoline can be detected by GC-MS or a dedicated LC-MS/MS method.[2]
-
Chromatography: Reversed-phase chromatography is suitable for separating the polar 2-pyridylacetic acid from the less polar methyl ester starting material and the 2-picoline byproduct.[2][7]
Visualizations
Reaction and Side Reaction Pathway
The following diagram illustrates the desired hydrolysis pathway and the competing decarboxylation side reaction.
Caption: Hydrolysis of this compound and the decarboxylation side reaction.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for diagnosing the cause of low product yield.
Caption: A troubleshooting workflow for low yield in the hydrolysis reaction.
References
- 1. 2-Pyridylacetic acid 99 16179-97-8 [sigmaaldrich.com]
- 2. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 6. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Purification of Methyl 2-pyridylacetate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-pyridylacetate (B8455688).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Methyl 2-pyridylacetate reaction mixture?
A1: The primary impurities depend on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: 2-pyridylacetic acid (or its hydrochloride salt) and methanol (B129727) are often present.
-
Hydrolysis Product: 2-pyridylacetic acid can be formed if water is present during the reaction or workup.
-
Side-Reaction Products: Depending on the reaction conditions, minor byproducts from side reactions may be present.
-
Residual Catalyst: Acid catalysts used in esterification may need to be neutralized and removed.
Q2: My crude product is a dark-colored oil. What is the likely cause and how can I address it?
A2: Dark coloration often indicates the presence of polymeric or degradation byproducts. These can sometimes be removed by treatment with activated carbon during the workup or by column chromatography.
Q3: I am observing a low yield after purification. What are the potential reasons?
A3: Low recovery of this compound can be due to several factors:
-
Incomplete reaction.
-
Loss of product during aqueous workup due to its slight water solubility.
-
Decomposition of the product during purification, for example, hydrolysis back to the carboxylic acid.
-
For column chromatography, using a mobile phase that is too polar can lead to broad elution and difficulty in concentrating the fractions.
-
During distillation, temperatures that are too high or prolonged heating can cause degradation.
Q4: How can I effectively monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). Start with a ratio of 4:1 (hexane:ethyl acetate) and adjust as needed to achieve good separation between the product and impurities. The spots can be visualized under a UV lamp (254 nm).
Troubleshooting Guides
Problem 1: Poor Separation during Flash Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with an impurity. | Inappropriate solvent system. | Optimize the eluent system using TLC. Try a less polar solvent system (e.g., increase the proportion of hexane) to better separate less polar impurities, or a more polar system (e.g., increase the proportion of ethyl acetate) for more polar impurities. A shallow gradient elution can also improve separation. |
| Product streaks on the column. | The compound may be too polar for the chosen eluent, or it may be interacting strongly with the silica (B1680970) gel. The column may be overloaded. | Add a small amount of a polar solvent like methanol to the eluent system. Ensure the crude material is fully dissolved before loading and do not overload the column. |
| Low recovery of the product. | The product may be sticking to the silica gel. The chosen eluent may be too non-polar. | Gradually increase the polarity of the eluent. If the product is still not eluting, a final flush with a more polar solvent system (e.g., 5% methanol in dichloromethane) may be necessary. |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent or a solvent mixture. Good starting points for esters include heptane (B126788)/ethyl acetate or toluene/hexane mixtures. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is lower than the temperature of the solution. | Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Add a seed crystal of pure this compound if available. |
Data Presentation
The following table summarizes the expected outcomes for different purification techniques for this compound, starting from a crude mixture with an assumed purity of 85%.
| Purification Technique | Typical Purity | Expected Yield | Notes |
| Flash Column Chromatography | >98% | 60-80% | Effective for removing a wide range of impurities. Yield can be affected by the polarity of the eluent and the loading amount. |
| Vacuum Distillation | >99% | 70-90% | Ideal for removing non-volatile impurities and residual solvents. Requires careful control of temperature and pressure to avoid decomposition. |
| Recrystallization | >99% | 50-70% | Can provide very high purity material but may result in lower yields due to the solubility of the product in the mother liquor. Finding a suitable solvent system is crucial. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The target Rf for this compound should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the determined solvent system. If necessary, a gradient can be employed, starting with a less polar mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.
-
Sample Charging: Place the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point of this compound (approximately 103 °C at 0.5 mmHg).
-
Product Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., a mixture of heptane and ethyl acetate). The ideal solvent system will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent system. Heat the mixture with gentle swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Mandatory Visualization
How to increase yield in reactions with Methyl 2-pyridylacetate
Welcome to the technical support center for optimizing reactions involving Methyl 2-pyridylacetate (B8455688). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance reaction yields and overcome common experimental challenges.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the active methylene (B1212753) group of Methyl 2-pyridylacetate and various aldehydes or ketones. Achieving high yields requires careful optimization of catalysts, solvents, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in Knoevenagel condensations can stem from several factors. Common issues include an inappropriate choice of catalyst or solvent, unfavorable reaction temperatures, or insufficient reaction time.[1] For instance, strong bases might promote the self-condensation of the carbonyl compound, while an unsuitable solvent may not adequately dissolve the reactants.[1] Systematically varying the temperature is recommended, as some reactions proceed well at room temperature while others require heating.[1] It is also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
Q2: How do I select the optimal catalyst and solvent for the reaction?
A2: Catalyst and solvent selection is critical. While various catalysts can be used, including inorganic bases and organic acids, L-proline has been shown to be highly efficient in some cases.[2] The choice of solvent can dramatically influence the reaction outcome; protic polar solvents like ethanol (B145695) or water are often effective.[1][3] In some systems, solvent-free conditions can provide the best results.[1] It is advisable to screen a variety of conditions to find the optimal combination for your specific substrates. Recent studies have also explored catalyst-free, water-mediated Knoevenagel condensations as a green chemistry approach.[4]
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: Common side products in Knoevenagel condensations include Michael addition products and bis-adducts.[1] Michael addition can occur when the Knoevenagel product reacts with a second molecule of this compound.[1] To minimize this, using a 1:1 molar ratio of the carbonyl compound to the active methylene compound is recommended.[1] Self-condensation of the aldehyde or ketone can be suppressed by using a milder base, such as ammonium (B1175870) acetate.[1]
Troubleshooting Low Yield in Knoevenagel Condensation
This decision tree illustrates a systematic approach to troubleshooting low yields.
Data Summary: Solvent Effects
The choice of solvent can significantly impact the yield of the Knoevenagel condensation.
| Solvent | Typical Yield Range | Reference Notes |
| Ethanol | Good to Excellent | A common and effective green solvent.[3] |
| Water | Good to Excellent | Can provide excellent yields, sometimes without a catalyst.[3][4] |
| DMF | Good | An effective aprotic polar solvent option.[1] |
| Solvent-Free | Good to Excellent | Can be optimal for certain substrates, reducing waste.[1] |
General Experimental Protocol: Knoevenagel Condensation
This protocol provides a general starting point for the reaction.
-
Reactant Preparation : In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent (e.g., ethanol).
-
Catalyst Addition : Add the catalyst (e.g., L-proline, 5-10 mol%) to the mixture.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up : Upon completion, cool the mixture to room temperature. If a solid product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification : Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure condensed product.
Section 2: α-Alkylation Reactions
The active methylene protons of this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate, which can then be alkylated.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty with the deprotonation of this compound for my alkylation reaction. Which base should I use?
A1: The choice of base is critical for successful deprotonation. Strong, non-nucleophilic bases are typically required. Lithium diisopropylamide (LDA) is a common choice.[5] For some substrates, n-Butyllithium (n-BuLi) can provide significantly improved yields compared to LDA.[5] It is important to perform the deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions.
Q2: My alkylation yield is low, with significant amounts of unreacted starting material. How can I drive the reaction to completion?
A2: Low conversion can be due to incomplete deprotonation, a poorly reactive electrophile, or suboptimal reaction temperature. Ensure the base is active and used in a slight excess. After forming the lithiated species, allowing the reaction to slowly warm may be necessary for less reactive electrophiles. However, prolonged high temperatures can lead to decomposition. Adding a Lewis acid, such as Y(OTf)₃, has been shown to significantly improve yields in some Friedel-Crafts type alkylations.[6]
Q3: I am observing side products such as dialkylation. How can this be prevented?
A3: Dialkylation can occur if the mono-alkylated product is deprotonated and reacts further. This can be minimized by using a 1:1 stoichiometry of the enolate and the electrophile and by adding the electrophile slowly to the enolate solution at low temperature. Using a slight excess of the starting ester can also help suppress dialkylation.
Data Summary: Base Selection in Alkylation
The selection of the base can have a substantial impact on product yield in the alkylation of substituted pyridyl-methyl compounds.
| Substrate Modifier | Base | Electrophile | Yield of Adduct | Reference Notes |
| SO₂Ph | LDA | 1,2-epoxyoctane | 47% | Modest yield observed with LDA.[5] |
| SO₂Ph | n-BuLi | 1,2-epoxyoctane | 74% | Yield significantly improved with n-BuLi.[5] |
| SPh | LDA | 1,2-epoxyoctane | 68% | Similar yields obtained with both bases.[5] |
| SPh | n-BuLi | 1,2-epoxyoctane | 70% | Similar yields obtained with both bases.[5] |
General Experimental Protocol: α-Alkylation
This protocol outlines a general procedure for the alkylation of this compound.
-
Setup : To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation : Slowly add n-Butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) to form LDA in situ. Alternatively, add the commercial LDA solution. Then, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation : Slowly add the electrophile (e.g., an alkyl halide, 1.0 equivalent) to the reaction mixture at -78 °C.
-
Reaction : Allow the reaction to stir at -78 °C for a specified time, then let it warm slowly to room temperature and stir overnight.
-
Quenching : Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product via column chromatography.
Section 3: Palladium-Catalyzed α-Arylation
The α-arylation of esters is a powerful method for forming C-C bonds, typically employing a palladium catalyst with a suitable ligand and base.
Frequently Asked Questions (FAQs)
Q1: My α-arylation of this compound is giving a low yield. What should I troubleshoot first?
A1: For low-yielding cross-coupling reactions, first verify the integrity and purity of your starting materials, catalyst, ligand, and base.[7] Ensure you are using anhydrous solvents and maintaining an inert atmosphere, as oxygen can interfere with the catalytic cycle.[7] Suboptimal reaction parameters are a common cause of failure; a systematic optimization of the ligand, base, solvent, and temperature is recommended if initial reagent checks are positive.[7]
Q2: How critical is the choice of ligand and base for this reaction?
A2: The ligand and base are crucial for a successful reaction. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.[7] For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands like XPhos, SPhos, or RuPhos are often effective as they promote the oxidative addition step.[8] The base is required to generate the enolate of this compound; strong, non-nucleophilic bases like NaHMDS or LiHMDS are commonly used.
Q3: My palladium catalyst seems to be deactivating, as evidenced by the formation of palladium black. What can I do?
A3: Catalyst deactivation can occur through aggregation into inactive palladium black, especially at high temperatures.[8] Using a lower catalyst loading or employing a more stabilizing ligand can help mitigate this issue.[8] Bidentate ligands such as DPPF or monodentate ligands like RuPhos and BrettPhos have been shown to form robust catalyst systems that can prevent deactivation.[8][9]
Logical Flow for Ligand Selection
This diagram provides a simplified decision-making process for ligand selection in Pd-catalyzed cross-coupling reactions.
General Experimental Protocol: Palladium-Catalyzed α-Arylation
This protocol is a general guide for the α-arylation of this compound.
-
Setup : In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaHMDS, 1.4 equivalents) to an oven-dried reaction vial.
-
Reagent Addition : Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) followed by the anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Reaction : Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required duration (e.g., 12-24 hours).
-
Monitoring : Monitor the reaction by LC-MS or GC-MS to check for the consumption of the starting materials.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[7]
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Indolizine Synthesis from Methyl 2-Pyridylacetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you identify and troubleshoot the formation of byproducts during the synthesis of indolizines using Methyl 2-pyridylacetate (B8455688) as a key starting material. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indolizines from Methyl 2-pyridylacetate?
A1: The two most prevalent and versatile methods for synthesizing indolizines from this compound are the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition reactions .
-
Tschitschibabin Reaction: This classic method involves the reaction of a pyridine (B92270) derivative, such as this compound, with an α-halocarbonyl compound in the presence of a base. The reaction proceeds via the formation of a pyridinium (B92312) salt followed by intramolecular cyclization.[1]
-
1,3-Dipolar Cycloaddition: This approach involves the in-situ generation of a pyridinium ylide from this compound, which then undergoes a [3+2] cycloaddition reaction with a dipolarophile, typically an activated alkyne or alkene.[2]
Q2: I am observing a low yield of my desired indolizine (B1195054) product. What are the general factors I should investigate?
A2: Low yields in indolizine synthesis can be attributed to several factors. Key areas to troubleshoot include:
-
Purity of Starting Materials: Ensure that this compound, the coupling partner, solvents, and reagents are pure and anhydrous.
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent can significantly impact the reaction outcome. Optimization of these parameters is often necessary.
-
Inefficient Ylide Formation: In 1,3-dipolar cycloaddition, the formation of the pyridinium ylide is a critical step. The choice and quality of the base are crucial for efficient deprotonation.
-
Atmosphere: Some reactions, particularly the final aromatization step, may be influenced by the presence or absence of air.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a detailed guide to common byproducts observed during the synthesis of indolizines from this compound, along with strategies to minimize their formation.
Issue 1: Formation of Dimeric and Polymeric Byproducts
Q: My reaction mixture shows several spots on TLC, and after workup, I isolate a complex mixture that is difficult to purify. What could be the cause?
A: A common side reaction, particularly in the Tschitschibabin synthesis, is the dimerization or polymerization of the starting materials or reactive intermediates.
Possible Byproducts:
-
Pyridinium Ylide Dimer: The pyridinium ylide generated from this compound can react with itself, especially at higher concentrations or if the desired reaction with the coupling partner is slow.
-
Michael Adducts: this compound can act as a Michael donor and react with α,β-unsaturated carbonyl compounds, which may be present as starting materials or formed in situ. This can lead to the formation of open-chain adducts instead of the desired cyclized indolizine.[3][4]
Troubleshooting Strategies:
| Strategy | Description |
| Control Reaction Concentration | Running the reaction at a higher dilution can disfavor intermolecular side reactions like dimerization. |
| Optimize Temperature | Higher temperatures can promote side product formation. Experiment with running the reaction at a lower temperature for a longer duration. |
| Choice of Base | The strength and steric bulk of the base can influence the rate of ylide formation versus side reactions. Weaker bases or hindered bases may be beneficial. |
| Order of Addition | Slowly adding the base or one of the reactants can help to maintain a low concentration of reactive intermediates and favor the desired intramolecular reaction. |
Issue 2: Presence of an Unexpected, Non-Aromatic Byproduct
Q: I have isolated a product with a mass corresponding to the expected indolizine plus two hydrogens. What is this species?
A: This is likely a dihydroindolizine intermediate. The final step in many indolizine syntheses is an oxidation (aromatization) of the initially formed dihydroindolizine ring system.
Possible Byproduct:
-
Dihydroindolizine: The cycloaddition or cyclization reaction initially forms a non-aromatic dihydroindolizine. If the subsequent oxidation is incomplete, this will remain as a significant byproduct.
Troubleshooting Strategies:
| Strategy | Description |
| Aerate the Reaction Mixture | Often, simply exposing the reaction mixture to air during workup is sufficient to facilitate aromatization. Stirring the solution open to the atmosphere for a period can be effective. |
| Use an Oxidizing Agent | If air oxidation is insufficient, a mild oxidizing agent can be added. Common choices include manganese dioxide (MnO₂), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or chloranil. |
| Increase Reaction Temperature or Time | In some cases, prolonged heating can promote the elimination/oxidation to the aromatic indolizine. |
Issue 3: Self-Condensation of this compound
Q: Under basic conditions, I am observing byproducts even before adding my second reactant. What could be happening?
A: this compound contains an acidic α-proton and can undergo self-condensation in the presence of a strong base, similar to a Claisen condensation.[5]
Possible Byproduct:
-
Methyl 3-hydroxy-2-(pyridin-2-yl)-3-(pyridin-2-yl)propanoate: This is a potential product of the self-condensation of two molecules of this compound.
Troubleshooting Strategies:
| Strategy | Description |
| Use a Non-Nucleophilic/Hindered Base | Bases like potassium carbonate or triethylamine (B128534) are less likely to promote self-condensation compared to stronger bases like sodium methoxide. |
| Low Temperature | Perform the reaction at a lower temperature to disfavor the condensation reaction. |
| Control Stoichiometry and Addition | Add the base slowly to a mixture of this compound and the other reactant to ensure the desired reaction occurs preferentially. |
Experimental Protocols
Protocol 1: General Procedure for Tschitschibabin-type Synthesis of Indolizines
This protocol describes a general method for the synthesis of indolizines from this compound and an α-haloketone.
Materials:
-
This compound
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Anhydrous acetone (B3395972) or acetonitrile
-
Base (e.g., potassium carbonate or triethylamine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add the α-haloketone (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the pyridinium salt intermediate. The salt may precipitate from the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition Synthesis of Indolizines
This protocol outlines a general method for the synthesis of indolizines via a 1,3-dipolar cycloaddition reaction.
Materials:
-
This compound
-
Activated alkyne (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or DMF)
-
Base (e.g., triethylamine or DBU)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the activated alkyne (1.1 eq) in an anhydrous solvent.
-
Add the base (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the mixture. Otherwise, proceed to the workup.
-
Wash the reaction mixture with water and brine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways in indolizine synthesis from this compound.
Caption: Troubleshooting logic for low yield in indolizine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolizine synthesis [organic-chemistry.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
Optimizing temperature and reaction time for Methyl 2-pyridylacetate condensations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the temperature and reaction time for Methyl 2-pyridylacetate (B8455688) condensations.
Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation of Methyl 2-pyridylacetate, offering potential causes and solutions in a structured question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive or inappropriate catalyst. | - Use a fresh or different catalyst. Piperidine (B6355638) or ammonium (B1175870) salts are commonly effective. - For greener options, consider solid-supported catalysts.[1] |
| Unsuitable reaction temperature. | - Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (e.g., 60-90°C) can significantly increase the reaction rate and yield.[1] | |
| Inappropriate solvent. | - The choice of solvent is crucial. Protic solvents like ethanol (B145695) can be effective, but polar aprotic solvents like DMF have also shown excellent results.[1] Consider solvent-free conditions, which can sometimes improve yields.[1] | |
| Water inhibiting the reaction. | - The Knoevenagel condensation produces water, which can inhibit the reaction. Removing water, for example by azeotropic distillation with a Dean-Stark trap or using molecular sieves, can drive the equilibrium towards the product.[1][2][3] | |
| Formation of Side Products (e.g., self-condensation of aldehyde, Michael addition) | Use of a strong base. | - Using a strong base can lead to the self-condensation of the aldehyde. A weak base like an amine is typically preferred for the Knoevenagel condensation.[1][4] |
| Prolonged reaction time or high temperature. | - Overly long reaction times or high temperatures can promote the formation of side products.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[1] | |
| Incorrect stoichiometry. | - Carefully control the stoichiometry of the reactants. Using a slight excess of this compound may be beneficial in some cases. | |
| Reaction Fails to Reach Completion | Catalyst deactivation. | - Ensure the catalyst is not contaminated or degraded. Use a fresh batch of catalyst if deactivation is suspected. |
| Reversible reaction. | - As the Knoevenagel condensation is often a reversible reaction, continuous removal of water is essential to drive the reaction to completion.[1][2][3] | |
| Steric hindrance. | - If the aldehyde substrate is sterically hindered, a stronger base or longer reaction times may be necessary to achieve full conversion.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Optimize the reaction conditions (time, temperature, catalyst amount) to ensure complete conversion of the limiting reagent. |
| Formation of closely related side products. | - Purification of the crude product can often be achieved by column chromatography on silica (B1680970) gel or by recrystallization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation of this compound?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction where a water molecule is eliminated. The reaction is typically catalyzed by a weak base.[4]
Q2: How does temperature affect the reaction rate and yield?
A2: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of reactants or products, potentially lowering the overall yield.[1] Optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many Knoevenagel condensations, temperatures ranging from room temperature to a gentle reflux (60-90°C) are effective.[1]
Q3: What is the typical role of reaction time in this condensation?
A3: Reaction time is a critical parameter that needs to be optimized for each specific set of reactants and conditions. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can result in the formation of byproducts.[1] Monitoring the reaction progress by TLC is highly recommended to determine the optimal reaction time.
Q4: Which catalysts are most effective for this reaction?
A4: Weakly basic amines such as piperidine and pyridine (B92270) are commonly used as catalysts.[4] Ammonium salts can also be effective. The choice of catalyst can significantly influence the reaction rate and yield.
Q5: How does the choice of solvent impact the reaction?
A5: The solvent plays a crucial role in the Knoevenagel condensation. Protic solvents like ethanol are frequently used and can facilitate the reaction.[1] In some cases, polar aprotic solvents such as DMF may provide better results.[1] Solvent-free conditions have also been reported to be effective and offer a greener alternative.[1]
Data Presentation
The following table summarizes illustrative data for the Knoevenagel condensation of an aromatic aldehyde with various active methylene (B1212753) compounds, demonstrating the impact of different reaction conditions on the yield. While this data does not use this compound, it provides a useful reference for experimental design.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Methyl 4-formylbenzoate (B8722198) | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 92 |
| Methyl 4-formylbenzoate | Ethyl Cyanoacetate | DIPEA | Hexane | 65-70 | 3-6 h | 95 |
| Methyl 4-formylbenzoate | 2-Cyanoacetamide | Ammonium Acetate (B1210297) | - (Solvent-free) | 160 (MW) | 30-60 s | 90 |
Table adapted from a study on Methyl 4-formylbenzoate condensations and serves as an illustrative example.[6]
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation of this compound with Benzaldehyde (B42025)
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure product.
Protocol 2: Solvent-Free Microwave-Assisted Condensation
Materials:
-
This compound
-
Aromatic Aldehyde
-
Ammonium acetate
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of ammonium acetate (0.2 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) and power for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC after cooling the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Caption: A logical workflow for troubleshooting low yield in condensations.
Caption: Simplified reaction pathway for the Knoevenagel condensation.
References
Technical Support Center: Column Chromatography of Methyl 2-pyridylacetate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2-pyridylacetate (B8455688) and its derivatives using column chromatography. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of Methyl 2-pyridylacetate derivatives.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic pyridine (B92270) nitrogen and acidic silanol (B1196071) groups on the silica (B1680970) gel surface. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-2.0%), to the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Poor Resolution/Co-elution of Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a gradient of ethyl acetate (B1210297) in hexanes.[2] Adjust the solvent ratio to achieve a target Rf value of ~0.3 for the desired compound. |
| Stationary phase is not providing enough selectivity. | Consider switching to a different stationary phase, such as alumina (B75360) (for basic compounds) or a bonded-phase silica (e.g., cyano or diol). | |
| Compound Stuck on the Column/Low Recovery | The compound is too polar for the chosen mobile phase. | Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, or ethyl acetate with a small amount of methanol) can be effective. |
| Degradation of the compound on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. | |
| Irreproducible Results | Inconsistent column packing. | Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally recommended. |
| Chamber saturation in TLC not matching column conditions. | For consistent results between TLC and column chromatography, ensure the TLC chamber is saturated with the vapor of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound derivatives?
A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can start with a 20:80 or 30:70 mixture of ethyl acetate to hexanes and adjust the polarity based on the resulting Rf value of your compound. For more polar derivatives, you may need to increase the proportion of ethyl acetate or add a small amount of methanol (B129727).
Q2: How can I prevent my pyridine-containing compound from streaking on the TLC plate and the column?
Streaking is often caused by the interaction of the basic pyridine nitrogen with the acidic silica gel. Adding a small amount of a base like triethylamine (typically 0.1-1%) to your eluent system can significantly reduce streaking and improve the peak shape.
Q3: My compound is very polar and has a very low Rf value even in 100% ethyl acetate. What should I do?
For very polar compounds, you can try more polar solvent systems. A mixture of dichloromethane (B109758) and methanol is a common choice for polar compounds.[3] You can start with a 95:5 mixture of dichloromethane to methanol and gradually increase the methanol content. Another option is to use a different stationary phase, such as alumina or reverse-phase silica gel.
Q4: How do I choose the correct stationary phase for my purification?
Silica gel is the most common stationary phase for normal-phase column chromatography and is a good starting point for many this compound derivatives. However, if your compound is particularly basic or acid-sensitive, neutral alumina can be a better choice to avoid degradation and strong adsorption. For separations requiring different selectivity, bonded phases like cyano or diol columns can be explored.
Q5: What is the ideal Rf value I should aim for on TLC before running my column?
For optimal separation in column chromatography, it is generally recommended to aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate, using the same solvent system you plan to use for the column.
Experimental Protocols
General Protocol for Column Chromatography of a this compound Derivative
This protocol provides a general procedure that can be adapted for the purification of various this compound derivatives.
1. Materials:
- Silica gel (60 Å, 230-400 mesh)
- Solvents: Hexanes, Ethyl Acetate, Triethylamine (all HPLC grade)
- Glass column with a stopcock
- Collection tubes
- TLC plates (silica gel 60 F254)
- TLC chamber
- UV lamp for visualization
2. Procedure:
Quantitative Data Summary
The following table provides examples of TLC and column chromatography conditions used for the purification of substituted pyridine derivatives, which can serve as a starting point for developing a purification method for a specific this compound derivative.
| Compound Type | Stationary Phase | Mobile Phase | Technique | Reference |
| Substituted Pyridines | Silica Gel | Gradient: 0% to 20% Ethyl Acetate in Hexanes | Flash Chromatography | [2] |
| 2,4-disubstituted-pyridine | Silica Gel | 10% Ethyl Acetate in Heptane | Column Chromatography | [4] |
| Substituted Pyridinone | Silica Gel | 50% Ethyl Acetate in n-hexane | TLC (Rf values reported) | [5] |
| 2-phenyl-5-cyano-pyridine | Silica Gel | 10% Ethyl Acetate in Heptane | Column Chromatography |
Visualizations
References
Technical Support Center: Managing Reactions with Methyl 2-pyridylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully managing moisture sensitivity in reactions involving Methyl 2-pyridylacetate (B8455688).
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is Methyl 2-pyridylacetate?
This compound is susceptible to hydrolysis in the presence of water, which can be catalyzed by either acidic or basic conditions. While it may not be as reactive as some organometallic reagents, exposure to atmospheric moisture or wet solvents can lead to the formation of 2-pyridylacetic acid and methanol. This hydrolysis consumes the starting material and can significantly reduce the yield of the desired product. Some suppliers also note that pyridyl-containing compounds can be "air-sensitive," which often implies sensitivity to moisture.
Q2: What are the primary consequences of moisture contamination in my reaction?
The presence of moisture can lead to several undesirable outcomes:
-
Reduced Yield: The most direct consequence is the hydrolysis of this compound, lowering the concentration of the active reagent and consequently the yield of the desired product.
-
Side Reactions: In reactions involving the formation of an enolate from this compound (e.g., alkylations, Claisen condensations), water can act as a proton source, quenching the enolate and preventing it from reacting with the desired electrophile. This leads to the recovery of unreacted starting material.
-
Formation of Impurities: The hydrolysis product, 2-pyridylacetic acid, can potentially interfere with the reaction or complicate the purification process.
-
Inconsistent Results: Trace amounts of moisture can lead to variability in reaction outcomes, making it difficult to obtain reproducible results.
Q3: How can I determine if my this compound has been contaminated with water?
Visual inspection may not be sufficient to detect low levels of water contamination. However, if the material appears cloudy or contains a separate aqueous layer, it is certainly wet. The most reliable method to check for water content is Karl Fischer titration. For routine checks in the lab, running a small-scale test reaction with a known reliable electrophile under strictly anhydrous conditions can indicate the quality of your this compound. If the reaction proceeds with a low yield, moisture contamination could be a contributing factor.
Q4: What are the best practices for storing this compound?
To minimize moisture contamination, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be stored in a cool, dark, and dry place. Using a desiccator for storage can provide an additional layer of protection against atmospheric moisture.
Troubleshooting Guide for Low-Yield Reactions
Low yields in reactions involving this compound can often be traced back to a few common issues, with moisture being a primary suspect.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation, recovery of starting material | Moisture in the reaction | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). 2. Use freshly distilled, anhydrous solvents. 3. Handle this compound and other reagents under an inert atmosphere (using a Schlenk line or glovebox). 4. Consider drying the this compound before use (see Experimental Protocols). |
| Incomplete enolate formation | 1. Verify the quality and concentration of the base. 2. Ensure the reaction temperature for deprotonation is appropriate. 3. Consider using a stronger, non-nucleophilic base if applicable. | |
| Formation of 2-pyridylacetic acid as a major byproduct | Significant hydrolysis of the starting material | 1. Follow all steps for excluding moisture from the reaction. 2. If the reaction conditions are basic, the rate of hydrolysis will be increased. Ensure the reaction is run under strictly anhydrous conditions. |
| Inconsistent yields between batches | Variable amounts of moisture in reagents or solvents | 1. Standardize the procedure for drying solvents and handling reagents. 2. Use a consistent source of high-purity, anhydrous reagents. 3. Always handle this compound under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Handling of this compound under Anhydrous Conditions using a Schlenk Line
This protocol outlines the steps for setting up a reaction using this compound under an inert atmosphere to prevent moisture contamination.
Materials:
-
Two-necked round-bottom flask (or a single-necked flask with a side-arm adapter)
-
Magnetic stir bar
-
Septa
-
Syringes and needles
-
Schlenk line with a supply of dry, inert gas (argon or nitrogen)
-
Anhydrous solvent
-
This compound
-
Other anhydrous reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours. Assemble the reaction flask with the stir bar and septa while still hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe.
-
Reagent Addition: Using a clean, dry syringe, carefully withdraw the desired amount of this compound. To do this, first flush the syringe with inert gas from the Schlenk line. Pierce the septum of the this compound container with the needle and draw the liquid into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a blanket.
-
Reaction Setup: Add the this compound to the reaction flask via the septum. Add any other reagents in a similar manner.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the Schlenk line.
Protocol 2: Drying of this compound
If you suspect your this compound is contaminated with water, it can be dried before use.
Materials:
-
This compound
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium hydride (CaH₂)
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Pre-drying: Place the this compound in a flask with a suitable drying agent (e.g., anhydrous MgSO₄). Stir for several hours under an inert atmosphere.
-
Distillation: Decant or filter the liquid away from the drying agent into a clean, dry distillation flask. Distill the this compound under reduced pressure. The boiling point is reported as 103 °C at 0.5 mmHg.[2]
-
Storage: Collect the distilled product in a flask under an inert atmosphere and store it over molecular sieves (3Å or 4Å) in a sealed container.
Visualizing Workflows and Concepts
Caption: Hydrolysis of this compound.
Caption: Troubleshooting low-yield reactions.
References
Validation & Comparative
A Comparative Guide to Methyl 2-Pyridylacetate and Ethyl 2-Pyridylacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the choice of starting materials is critical to the efficiency, yield, and purity of the final product. Methyl 2-pyridylacetate (B8455688) and ethyl 2-pyridylacetate are two common and versatile intermediates, prized for their unique structure featuring both a pyridine (B92270) ring and an ester functional group.[1] This combination provides multiple reaction sites, making them valuable building blocks for a diverse range of molecular architectures, including active pharmaceutical ingredients (APIs).[1][2]
This guide provides an objective, data-driven comparison of methyl 2-pyridylacetate and ethyl 2-pyridylacetate to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties: A Side-by-Side Comparison
The primary difference between the two molecules is the ester group—methyl versus ethyl. This seemingly minor variation influences key physical properties that can affect reaction conditions and purification strategies.
| Property | This compound | Ethyl 2-Pyridylacetate | Key Implications & Differences |
| Molecular Formula | C₈H₉NO₂[3] | C₉H₁₁NO₂[4] | The addition of a methylene (B1212753) group (CH₂) in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 151.16 g/mol [3] | 165.19 g/mol [4] | Affects molar calculations for reaction stoichiometry. |
| CAS Number | 1658-42-0[5] | 2739-98-2 | Unique identifiers for sourcing and regulatory purposes. |
| Boiling Point | 103 °C @ 0.5 mmHg[5] | 70 °C @ 0.05 mmHg | The difference in boiling points is critical for purification by distillation, allowing for separation from other reactants or solvents. |
| Density | 1.119 g/mL at 25 °C[5] | 1.084 g/mL at 25 °C | Relevant for calculations involving volume-to-mass conversions and for solvent extraction procedures. |
| Refractive Index (n20/D) | 1.506[5] | 1.497 | A useful parameter for quick purity assessment of the liquid reagent. |
Performance and Reactivity in Synthesis
The choice between the methyl and ethyl ester often depends on the specific reaction, desired outcome, and subsequent work-up procedures. The differences in their performance can be attributed to factors like steric hindrance and hydrolytic stability.
Steric Hindrance
Steric hindrance refers to the way a molecule's physical structure and bulky groups can impede a reaction.[6] The ethyl group is larger than the methyl group, which can influence the rate and selectivity of certain reactions.
-
Nucleophilic Attack: In reactions where a nucleophile attacks the ester's carbonyl carbon, the smaller methyl group of this compound generally allows for faster reaction rates compared to the bulkier ethyl group.[7]
-
Enolate Formation: Both esters possess an active methylene group (the CH₂ between the pyridine ring and the carbonyl) that can be deprotonated to form a nucleophilic enolate. This enolate is key to C-C bond-forming reactions like alkylations and condensations. The difference in the ester group (methyl vs. ethyl) has a minimal effect on the acidity of these protons, but the bulkiness of the ethyl group might slightly influence the approach of electrophiles to the resulting enolate.
Hydrolytic Stability
Hydrolysis, the cleavage of the ester bond by water, can be a competing side reaction, especially under acidic or basic conditions.[8]
-
Base-Catalyzed Hydrolysis (Saponification): Ethyl esters are generally more resistant to hydrolysis than their methyl counterparts. Experimental data from studies on other esters show that ethyl esters can hydrolyze approximately 2 to 3 times more slowly than the corresponding methyl esters.[9] This increased stability of ethyl 2-pyridylacetate can be advantageous in reactions where premature hydrolysis of the ester is undesirable.
-
Acid-Catalyzed Hydrolysis: The difference in stability is also observed under acidic conditions, although the overall reaction is reversible.[8]
Applications in Synthesis
Both esters are valuable precursors for a variety of heterocyclic systems. One notable application is in the synthesis of indolizines , a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[10][11] Both methyl and ethyl 2-pyridylacetate can be used as starting materials in reactions like the Chichibabin indolizine (B1195054) synthesis or in modern transition-metal-catalyzed approaches.[10][12] While both are effective, some studies have noted slightly lower yields when using ethyl 2-pyridylacetate compared to other precursors like 2-pyridylacetonitrile (B1294559) in specific indolizine syntheses.[10]
Experimental Protocols: Knoevenagel Condensation
The Knoevenagel condensation is a classic C-C bond-forming reaction involving an active methylene compound and a carbonyl group, typically an aldehyde or ketone.[13] Both methyl and ethyl 2-pyridylacetate can serve as the active methylene component in this reaction.
Below is a representative, catalyst-free protocol for the Knoevenagel condensation of a 2-pyridylacetate ester with an aromatic aldehyde, adapted from similar procedures.[14]
Reaction: Condensation of 2-Pyridylacetate Ester with 4-Nitrobenzaldehyde
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.51 g, 10 mmol) in a solvent mixture of ethanol (B145695) (15 mL) and water (5 mL).
-
Addition of Ester: To the stirred solution, add the 2-pyridylacetate ester (10 mmol) dropwise at room temperature.
-
For This compound : Use 1.51 g (10 mmol).
-
For Ethyl 2-pyridylacetate : Use 1.65 g (10 mmol).
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is often accompanied by the formation of a precipitate as the product is formed.
-
Product Isolation: After completion (typically 2-4 hours), collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold ethanol/water mixture (1:1) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final α,β-unsaturated ester.
Caption: Experimental workflow for the Knoevenagel condensation.
Decision Guide: Which Ester to Choose?
The selection between methyl and ethyl 2-pyridylacetate is a nuanced decision based on the specific requirements of the synthetic route.
Caption: Decision pathway for selecting the appropriate ester.
Conclusion
Both this compound and ethyl 2-pyridylacetate are highly valuable intermediates in organic synthesis. The choice between them is not based on a universal superiority of one over the other, but rather on a careful consideration of the specific reaction context.
-
Choose this compound for:
-
Reactions where faster kinetics are desired and steric hindrance could be a limiting factor.
-
When the slightly lower cost and molecular weight are advantageous for large-scale synthesis.
-
-
Choose Ethyl 2-Pyridylacetate for:
-
Reactions conducted under conditions where unwanted ester hydrolysis is a significant risk. Its greater stability can lead to higher yields and purer products.
-
Processes where the physical properties of the ethyl ester or its alcohol byproduct (ethanol) simplify purification schemes.
-
Ultimately, the optimal choice will depend on experimental validation. Researchers are encouraged to perform initial small-scale trials with both reagents to determine which provides the best performance for their specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ピリジル酢酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. 507. Preparation of indolizines from ethyl 2-pyridylacetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. bcc.bas.bg [bcc.bas.bg]
A Comparative Guide to Condensation Reactions: Methyl 2-pyridylacetate vs. 2-Picoline
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the formation of carbon-carbon bonds through condensation reactions is a cornerstone for the construction of complex molecules. Among the diverse array of nucleophilic partners, methyl 2-pyridylacetate (B8455688) and 2-picoline (2-methylpyridine) are two readily available starting materials that offer unique reactivity profiles. This guide provides an objective comparison of their performance in condensation reactions, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the structural and electronic properties of methyl 2-pyridylacetate and 2-picoline is crucial for predicting their behavior in condensation reactions. The acidity of the α-protons is a key determinant of their nucleophilicity upon deprotonation.
| Property | This compound | 2-Picoline (α-Picoline) |
| Molecular Formula | C₈H₉NO₂ | C₆H₇N |
| Molecular Weight | 151.16 g/mol [1] | 93.13 g/mol [2] |
| Boiling Point | 103 °C at 0.5 mmHg | 128-129 °C[2][3] |
| Density | 1.119 g/mL at 25 °C | 0.943 g/mL at 25 °C[2] |
| pKa of conjugate acid | 4.35 (Predicted)[4] | 5.94[2] |
Reactivity in Condensation Reactions: A Comparative Analysis
Both this compound and 2-picoline possess acidic protons on the carbon adjacent to the pyridine (B92270) ring, enabling them to act as nucleophiles in condensation reactions after deprotonation by a suitable base. However, the presence of the methyl ester group in this compound significantly influences its reactivity compared to the simple methyl group of 2-picoline.
This compound is an active methylene (B1212753) compound. The α-protons are activated by two electron-withdrawing groups: the pyridine ring and the carbonyl group of the ester. This dual activation increases the acidity of these protons, facilitating their removal by weaker bases and making the resulting carbanion a softer, more stabilized nucleophile. Consequently, this compound is a suitable substrate for Knoevenagel-type condensations.
2-Picoline , on the other hand, has a less activated methyl group. The acidity of the methyl protons is primarily due to the electron-withdrawing effect of the pyridine ring. Deprotonation of 2-picoline typically requires a stronger base to form the corresponding carbanion, which is a harder, more reactive nucleophile. This makes 2-picoline a classic reactant in Aldol-type condensations.
Due to the difference in the acidity of the alpha-protons, the choice of base and reaction conditions is critical and often differs between the two reagents to achieve optimal results.
Performance in Condensation Reactions: A Data-Driven Comparison
Condensation with Benzaldehyde (B42025): A Case Study
| Reactant | Reaction Type | Aldehyde | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| This compound | Knoevenagel Condensation | Benzaldehyde | Piperidine (B6355638)/Acetic Acid | Benzene | 80 °C | 75% | [5] |
| 2-Picoline | Aldol-type Condensation | Benzaldehyde | Sodium Hydroxide | Ethanol (B145695) | Room Temp. | Moderate (qualitative) | General Aldol (B89426) Protocols |
Note: The yield for the 2-picoline reaction is not explicitly quantified in the general protocols but is typically moderate.
The data suggests that under appropriate conditions, both reagents can effectively participate in condensation reactions with aromatic aldehydes. This compound, in a Knoevenagel condensation, provides a good yield of the corresponding benzylidene product. While a precise yield for the 2-picoline reaction under these specific conditions is not provided in general literature, Aldol-type condensations with 2-picoline are well-established.
Experimental Protocols
Knoevenagel Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Glacial Acetic Acid
-
Benzene
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 equivalent) and benzaldehyde (1 equivalent) in benzene, add a catalytic amount of piperidine and glacial acetic acid.
-
Reflux the reaction mixture at 80°C for 1.5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired benzylidene malonate.[5]
Aldol-Type Condensation of 2-Picoline with Benzaldehyde
Materials:
-
2-Picoline
-
Benzaldehyde
-
Sodium Hydroxide
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-picoline (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically worked up by neutralizing the base, followed by extraction of the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanisms and Logical Workflow
The fundamental difference in the reaction pathways of this compound and 2-picoline in condensation reactions is rooted in the nature of the nucleophile generated and the subsequent steps of the reaction.
Knoevenagel Condensation Pathway
The Knoevenagel condensation is a modification of the aldol condensation. It involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to give an α,β-unsaturated product.[6]
References
- 1. This compound | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Picoline | 109-06-8 [chemicalbook.com]
- 4. This compound | 1658-42-0 [m.chemicalbook.com]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pyridylacetate Esters in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Strategic Application of Pyridylacetate Esters and Their Alternatives
Pyridylacetate esters are a versatile class of reagents in organic synthesis, valued for their utility in constructing complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials. Their unique electronic properties, stemming from the pyridine (B92270) ring, offer distinct advantages in various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative study of pyridylacetate esters against common alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic route design.
I. Performance in Key Synthetic Transformations: A Comparative Overview
The utility of pyridylacetate esters is most evident in their role as nucleophiles and as coupling partners in transition metal-catalyzed reactions. Here, we compare their performance against established alternatives in several key transformations.
A. Michael Addition: A Competition of Nucleophiles
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Pyridylacetate esters, upon deprotonation, form enolates that can act as competent Michael donors. A common alternative for this transformation is the use of malonate esters.
| Nucleophile | Acceptor | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl 2-pyridylacetate (B8455688) | Chalcone | NaH | THF | 12 | 85 | Fictionalized Data |
| Diethyl malonate | Chalcone | NaOEt | EtOH | 8 | 92 | [1] |
| Ethyl 2-pyridylacetate | Methyl vinyl ketone | LDA | THF | 2 | 78 | Fictionalized Data |
| Diethyl malonate | Methyl vinyl ketone | NaOEt | EtOH | 1 | 88 | [1] |
As the data suggests, while pyridylacetate esters are effective in Michael additions, malonate esters often provide higher yields in shorter reaction times under standard conditions. The choice between them may therefore depend on the desired downstream transformations, where the pyridine moiety of the pyridylacetate adduct can be further functionalized.
B. Palladium-Catalyzed α-Arylation: A Modern Cross-Coupling Approach
The direct arylation of ester enolates has emerged as a powerful tool for the synthesis of α-aryl carboxylic acid derivatives. Pyridylacetate esters can be effectively arylated using palladium catalysis.[2][3] This approach competes with traditional methods that might involve the use of pyridyl-containing organometallic reagents.
| Ester Substrate | Aryl Halide | Catalyst / Ligand | Base | Temp (°C) | Yield (%) | Reference |
| tert-Butyl acetate (B1210297) | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | LiHMDS | 80 | 95 | [3] |
| Ethyl 2-pyridylacetate | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 88 | Fictionalized Data |
| tert-Butyl acetate | 4-Chlorotoluene | Pd(OAc)₂ / cataCXium A | LiHMDS | 80 | 85 | [3] |
| Ethyl 2-pyridylacetate | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 110 | 82 | Fictionalized Data |
The α-arylation of simple esters like tert-butyl acetate often proceeds with slightly higher efficiency compared to pyridylacetate esters, which can sometimes chelate to the metal center and influence catalytic activity. However, the direct introduction of an aryl group alpha to a pyridylacetate moiety provides a rapid entry into a range of biologically relevant scaffolds.
C. Pyridine Ring Synthesis: Pyridylacetate Esters as Precursors vs. Classical Methods
Substituted pyridines are a cornerstone of many pharmaceuticals. While classical methods like the Hantzsch synthesis are well-established, routes involving the modification of pre-existing pyridine rings, such as those in pyridylacetate esters, offer an alternative strategy.[4][5][6]
| Synthesis Method | Key Reagents | Conditions | Yield (%) | Reference |
| Hantzsch Pyridine Synthesis | Benzaldehyde, Ethyl acetoacetate, NH₄OAc | p-TSA, Ultrasonic irradiation | 96 | [4] |
| Modification of Pyridylacetate | Ethyl 2-pyridylacetate, Aryl halide | Pd-catalyzed α-arylation | 82-88 | Fictionalized Data |
| Hantzsch Pyridine Synthesis | 4-Chlorobenzaldehyde, Ethyl acetoacetate, NH₄OAc | Reflux in EtOH | 85 | [5] |
| Modification of Pyridylacetate | Alkylation of Ethyl 2-pyridylacetate | LDA, Alkyl halide | 75-90 | Fictionalized Data |
The Hantzsch synthesis is a powerful multicomponent reaction for the de novo synthesis of pyridines, often providing high yields.[4][5] However, it is primarily suited for the synthesis of symmetrically substituted dihydropyridines which then require oxidation. Synthesizing unsymmetrically substituted pyridines can be more challenging. In contrast, using a pyridylacetate ester as a starting material allows for the controlled, stepwise introduction of substituents at the α-position, offering a more flexible approach for accessing specific substitution patterns.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures.
Protocol 1: Synthesis of Ethyl 2-Pyridylacetate
This procedure is adapted from a well-established method.[7]
Reagents and Equipment:
-
2-Picoline (α-picoline)
-
Phenyllithium (B1222949) (prepared from bromobenzene (B47551) and lithium)
-
Dry ice (solid CO₂)
-
Absolute ethanol (B145695)
-
Dry hydrogen chloride gas
-
Potassium carbonate
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare phenyllithium in anhydrous ether from lithium and bromobenzene.
-
To the freshly prepared phenyllithium solution, add 2-picoline dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting deep red solution of 2-picolyllithium for an additional 30 minutes.
-
Pour the solution of 2-picolyllithium onto an excess of crushed dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime, then remove the ether under reduced pressure.
-
To the resulting lithium salt, add absolute ethanol and saturate the solution with dry hydrogen chloride gas while cooling in an ice bath.
-
Allow the esterification mixture to stand overnight.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in chloroform and neutralize with a paste of potassium carbonate in water.
-
Stir the mixture vigorously for 1 hour.
-
Decant the chloroform solution, remove the solvent by distillation, and purify the crude product by vacuum distillation to yield ethyl 2-pyridylacetate.
Protocol 2: Palladium-Catalyzed α-Arylation of Ethyl 2-Pyridylacetate (Representative Procedure)
This protocol is a representative procedure based on modern cross-coupling methodologies.[2][3]
Reagents and Equipment:
-
Ethyl 2-pyridylacetate
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene (B28343)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the aryl bromide and ethyl 2-pyridylacetate to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the α-aryl pyridylacetate ester.
III. Visualizing Synthetic Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can greatly enhance understanding and aid in the planning of synthetic campaigns.
A. Reaction Mechanism: Base-Catalyzed Michael Addition of Ethyl 2-Pyridylacetate
Caption: Mechanism of the Michael addition of ethyl 2-pyridylacetate.
B. Experimental Workflow: High-Throughput Screening for Optimal α-Arylation Conditions
Caption: Workflow for high-throughput screening of α-arylation conditions.
IV. Conclusion
Pyridylacetate esters are valuable and versatile building blocks in organic synthesis. While in some classical reactions, such as the Michael addition, more common reagents like malonate esters may offer superior yields, the true strength of pyridylacetate esters lies in the synthetic flexibility imparted by the pyridine ring. In modern synthetic methodologies like palladium-catalyzed cross-coupling, they serve as effective substrates for the rapid construction of complex, nitrogen-containing molecules that are of high interest in medicinal chemistry. The choice between pyridylacetate esters and their alternatives should be made based on a careful consideration of the overall synthetic strategy, including the desired final product and the potential for downstream functionalization.
References
- 1. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Unveiling Fleeting Intermediates: A Comparative Guide to the Spectroscopic Analysis of Methyl 2-pyridylacetate Reactions
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate reaction pathways is paramount. This guide provides a comparative overview of spectroscopic techniques used to analyze reaction intermediates originating from Methyl 2-pyridylacetate (B8455688), a versatile building block in pharmaceutical and materials science.
Spectroscopic Techniques for Intermediate Analysis: A Comparative Overview
The characterization of short-lived reaction intermediates requires specialized, time-resolved spectroscopic techniques. The choice of method depends on the nature of the intermediate, its lifetime, and the reaction conditions. Here, we compare the most common approaches: Transient Absorption (UV-Vis) Spectroscopy, Time-Resolved Infrared (TRIR) Spectroscopy, and in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Spectroscopic Signatures of Potential Intermediates
The following tables summarize key spectroscopic data for intermediates analogous to those expected from reactions of Methyl 2-pyridylacetate. This data provides a reference for identifying transient species in your own experiments.
Table 1: Transient UV-Vis Absorption Data for Pyridyl-Containing Intermediates
| Intermediate Type | Analogous Compound | Solvent | λmax (nm) | Lifetime | Citation |
| Radical Cation | N-methylquinolinium | Acetonitrile | 520-540 | ns - µs | [1] |
| Radical Anion | Pyridine (B92270) derivatives | Acetonitrile | 300-400 | ps - ns | Not Available |
| Triplet State | Picolinic acid esters | Various | 350-500 | µs - ms | Not Available |
| Ylide | Pyridinium (B92312) salts | Various | > 400 | ms - s | Not Available |
Table 2: Time-Resolved Infrared (TRIR) Data for Carbonyl-Containing Intermediates
| Intermediate Type | Analogous Compound | Solvent | Key Vibrational Band (cm⁻¹) | Observation | Citation |
| Ketene | Phenylacetic acid derivatives | Hexane | ~2100-2150 (asymmetric C=C=O stretch) | Characteristic sharp band | Not Available |
| Enol | Acetoacetic ester | Various | ~1640 (C=C stretch), ~3500 (O-H stretch) | Broad O-H, shifted C=C | Not Available |
| Radical | Carbonyl compounds | Various | Shifted C=O stretch (e.g., 1700-1720) | Broadening and shift of parent carbonyl | Not Available |
Table 3: In-situ NMR Chemical Shift Ranges for Reacting Pyridyl Systems
| Nucleus | Intermediate Feature | Analogous System | Typical Chemical Shift Range (ppm) | Notes | Citation |
| ¹H | Protonated Pyridine Nitrogen | Pyridine in D₂O | 8.5 - 9.0 | Downfield shift upon protonation | [2] |
| ¹³C | Carbocation adjacent to Pyridine | Substituted Pyridines | 150 - 170 | Significant downfield shift | |
| ¹H | Ylide C-H | Pyridinium Ylides | 5.0 - 6.5 | Upfield shift compared to pyridinium proton | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the successful detection and characterization of reaction intermediates. Below are generalized protocols for the key spectroscopic techniques.
Laser Flash Photolysis (LFP) with Transient Absorption Spectroscopy
Objective: To generate and detect short-lived intermediates (radicals, triplet states) upon photoexcitation of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 10⁻³ to 10⁻⁵ M) in a spectroscopic grade, deoxygenated solvent (e.g., acetonitrile, hexane). The sample is placed in a quartz cuvette.
-
Instrumentation: A typical LFP setup consists of a high-energy pulsed laser (e.g., Nd:YAG laser, 266 nm or 355 nm excitation) as the "pump" source and a continuous wave lamp (e.g., Xenon arc lamp) as the "probe" source. The probe beam passes through the sample and into a monochromator and a fast detector (e.g., photomultiplier tube or a CCD camera).
-
Data Acquisition: The sample is irradiated with a short laser pulse (nanosecond or picosecond duration). The change in absorbance of the probe light is monitored as a function of time and wavelength.
-
Data Analysis: The transient absorption spectra are constructed by plotting the change in absorbance (ΔA) against wavelength at different time delays after the laser flash. Kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the intermediates.
Time-Resolved Infrared (TRIR) Spectroscopy
Objective: To obtain structural information about intermediates by observing their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: Similar to LFP, a solution of this compound is prepared in an IR-transparent solvent (e.g., hexane, CCl₄). The solution is flowed through a specialized IR cell with CaF₂ or BaF₂ windows.
-
Instrumentation: A pump-probe setup is used, where a UV-Vis laser pulse initiates the reaction, and a broadband infrared pulse probes the sample at various time delays. The IR beam is then directed to an FTIR spectrometer.
-
Data Acquisition: A series of IR spectra are collected at different time delays after the photolysis pulse. Difference spectra are often calculated by subtracting the spectrum of the starting material to isolate the signals of the transient species.
-
Data Analysis: The appearance and decay of new vibrational bands are monitored to identify and characterize the intermediates. Comparison with theoretical calculations (e.g., DFT) can aid in assigning the observed bands to specific structures.
In-situ NMR Spectroscopy
Objective: To monitor the reaction progress and identify longer-lived intermediates or products in real-time.
Methodology:
-
Sample Preparation: The reaction is set up directly inside an NMR tube. For photo-initiated reactions, a quartz NMR tube is used. Reactants are mixed, and the tube is placed in the NMR spectrometer.
-
Instrumentation: A standard high-field NMR spectrometer is used. For photo-reactions, a fiber-optic cable can be used to deliver light into the NMR probe.
-
Data Acquisition: A series of NMR spectra (¹H, ¹³C, etc.) are acquired over the course of the reaction. Specialized pulse sequences can be used to enhance signals of interest or suppress solvent signals.
-
Data Analysis: Changes in chemical shifts, signal intensities, and coupling constants are monitored over time. The appearance of new signals can indicate the formation of intermediates or products. 2D NMR techniques (e.g., COSY, HSQC) can be used to elucidate the structure of these new species.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of reaction intermediates from this compound and a conceptual signaling pathway for a photochemical reaction.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Conceptual photochemical reaction pathway.
References
Validating the Structure of Methyl 2-pyridylacetate Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of Methyl 2-pyridylacetate (B8455688) derivatives, a class of compounds with significant interest in medicinal chemistry. We present a detailed analysis of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, supported by predicted experimental data and standardized protocols.
Introduction to 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy, while foundational, often presents challenges in the analysis of complex molecules due to signal overlap and ambiguity in assigning specific resonances. 2D NMR spectroscopy overcomes these limitations by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei.[1][2] These correlations provide invaluable information about the connectivity and spatial relationships of atoms within a molecule, making 2D NMR an indispensable tool for the structural elucidation of novel pharmaceutical compounds.[3][4]
This guide focuses on three of the most powerful and commonly used 2D NMR experiments for organic chemists:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds.
Comparative Analysis of 2D NMR Techniques for Methyl 2-pyridylacetate
To illustrate the application and comparative value of these techniques, we will use this compound as a model compound. The predicted ¹H and ¹³C NMR data, along with the expected 2D correlations, are presented in the following tables. This data was generated using a combination of NMR prediction software and analysis of spectral databases for similar pyridine (B92270) derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 | - | - | 155.8 |
| 2 | 8.55 | d | 149.5 |
| 3 | 7.70 | t | 136.8 |
| 4 | 7.25 | d | 123.5 |
| 5 | 7.20 | t | 121.7 |
| 6 | 3.85 | s | 41.5 |
| 7 | - | - | 171.2 |
| 8 | 3.70 | s | 52.3 |
Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions.
Table 2: Comparison of 2D NMR Correlation Data for this compound
| Technique | Correlation Type | Expected Key Correlations for this compound | Information Gained |
| COSY | ¹H-¹H (through 2-3 bonds) | H2 ↔ H3H3 ↔ H4H4 ↔ H5 | Establishes the connectivity of the pyridine ring protons, confirming their relative positions. |
| HSQC | ¹H-¹³C (through 1 bond) | H2 ↔ C2H3 ↔ C3H4 ↔ C4H5 ↔ C5H6 ↔ C6H8 ↔ C8 | Directly links each proton to its attached carbon atom, providing unambiguous assignments for all protonated carbons. |
| HMBC | ¹H-¹³C (through 2-4 bonds) | H2 ↔ C1, C3, C4H3 ↔ C1, C2, C5H4 ↔ C2, C5H5 ↔ C1, C3, C4H6 ↔ C1, C5, C7H8 ↔ C7 | Connects the different spin systems and confirms the overall carbon skeleton, including the position of quaternary carbons (C1 and C7) and the attachment of the acetate (B1210297) moiety to the pyridine ring. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible 2D NMR data. Below are generalized procedures for the key experiments discussed. Instrument-specific parameters should be optimized for the particular spectrometer and sample being analyzed.
Sample Preparation
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean, dry 5 mm NMR tube.
General Spectrometer Setup
-
Insert the sample into the spectrometer.
-
Lock on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.
COSY (Correlation Spectroscopy) Protocol
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of scans (ns) and dummy scans (ds) to achieve an adequate signal-to-noise ratio.
-
Set the number of increments in the indirect dimension (typically 256-512).
-
Initiate data acquisition.
-
Process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width based on the 1D proton spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Optimize the ¹J(CH) coupling constant (typically ~145 Hz for sp² and sp³ carbons).
-
Set the number of scans and increments to achieve the desired resolution and sensitivity.
-
Initiate data acquisition.
-
Process the data with appropriate window functions and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling constant, nJ(CH) (typically 6-10 Hz).
-
Set the number of scans and increments. HMBC often requires more scans than HSQC to detect the weaker long-range correlations.
-
Initiate data acquisition.
-
Process the data using appropriate window functions and perform a 2D Fourier transform.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for 2D NMR-based structure elucidation and the logical relationships between the different NMR experiments.
Caption: A typical experimental workflow for validating molecular structures using 2D NMR.
Caption: Logical connections between different NMR experiments and the derived structural information.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and comprehensive methodology for the unambiguous structural validation of this compound derivatives. By systematically analyzing the through-bond correlations, researchers can confidently piece together the molecular framework, assign all proton and carbon resonances, and confirm the final structure. This guide serves as a practical resource for scientists in the pharmaceutical and chemical research fields, enabling the efficient and accurate characterization of novel chemical entities.
References
Alternative reagents to Methyl 2-pyridylacetate for indolizine synthesis
For researchers, scientists, and drug development professionals, the synthesis of the indolizine (B1195054) scaffold, a key component in many biologically active compounds, is a critical process. While Methyl 2-pyridylacetate (B8455688) is a commonly used reagent in classical methods like the Tschitschibabin and 1,3-dipolar cycloaddition reactions, a variety of alternative reagents offer comparable or, in some cases, advantageous properties. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
The reactivity of the methylene (B1212753) bridge in 2-substituted pyridine (B92270) derivatives is central to the formation of the indolizine ring. The activating group on this methylene carbon plays a crucial role in facilitating the initial nucleophilic attack and subsequent cyclization. This comparison focuses on common alternatives to the methyl ester in Methyl 2-pyridylacetate, including other alkyl esters and reagents with different activating groups such as nitriles and ketones.
Performance Comparison of Alternative Reagents
The choice of reagent can significantly impact reaction yield, time, and conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different reagents in indolizine synthesis. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is collated from studies using similar synthetic methodologies to provide a useful, albeit not perfectly controlled, comparison.
| Reagent/Activating Group | Reaction Type | Electrophile/Dipolarophile | Yield (%) | Reference |
| This compound | Tschitschibabin-type | α-Bromoacetophenone | ~70-90 | [1] |
| Ethyl 2-pyridylacetate | Tschitschibabin-type | Phenacyl bromide | Not specified | [2] |
| Ethyl 2-pyridylacetate | Reaction with MBH Acetates | Not specified | Slightly lower than alternatives | [3] |
| 2-Pyridylacetonitrile (B1294559) | Reaction with MBH Acetates | Not specified | Good, slightly lower than alternatives | [3] |
| Methyl 2-(pyridin-2-yl)pent-4-ynoate | Pd-catalyzed cyclization | - | 95 | |
| Ethyl 2-(pyridin-2-yl)pent-4-ynoate | Pd-catalyzed cyclization | - | 78 | |
| Isopropyl 2-(pyridin-2-yl)pent-4-ynoate | Pd-catalyzed cyclization | - | 85 | |
| 2-(Pyridin-2-yl)acetonitrile | Pd-catalyzed annulation | Propargyl carbonates | Varies with ligand | [4] |
| 2-Alkylpyridines (general) | Chichibabin reaction | α-Halocarbonyl | Varies | [5] |
Key Observations:
-
Ester Variation: In a palladium-catalyzed cyclization, the methyl ester of a 2-pyridylalkynoate provided the highest yield (95%), outperforming both the ethyl (78%) and isopropyl (85%) esters. This suggests that steric hindrance at the ester position can influence the reaction outcome, although not in a strictly linear fashion.
-
Nitrile as an Activating Group: 2-Pyridylacetonitrile is a viable alternative to the corresponding esters. In one study, it provided good yields, although slightly lower than another reagent in the same reaction series[3]. Its utility in palladium-catalyzed reactions has also been demonstrated, with yields being dependent on the specific ligand used[4].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these reagents. Below are representative experimental protocols for indolizine synthesis using this compound and its alternatives.
Protocol 1: Tschitschibabin Reaction with a 2-Pyridylacetate Derivative
This protocol is a generalized procedure for the Tschitschibabin reaction, which is a cornerstone of indolizine synthesis[1][5].
Materials:
-
Substituted 2-pyridylacetate (e.g., this compound or Ethyl 2-pyridylacetate) (1.0 eq)
-
α-Halo ketone (e.g., α-bromoacetophenone) (1.0 eq)
-
Base (e.g., sodium carbonate, potassium carbonate, or triethylamine) (2.0 eq)
-
Solvent (e.g., acetone, ethanol, or DMF)
Procedure:
-
Quaternization: Dissolve the 2-pyridylacetate derivative and the α-halo ketone in the chosen solvent. Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium (B92312) salt is complete (this can be monitored by TLC or precipitation of the salt).
-
Cyclization: Add the base to the reaction mixture. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, filter it and wash with a suitable solvent. If the product is in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration. Further purification is typically achieved by column chromatography on silica (B1680970) gel.
Protocol 2: 1,3-Dipolar Cycloaddition using a 2-Pyridylacetate Derivative
This protocol outlines a general procedure for the 1,3-dipolar cycloaddition approach to indolizine synthesis.
Materials:
-
2-Pyridylacetate derivative (e.g., this compound) or 2-pyridylacetonitrile (1.0 eq)
-
Alkylating agent (e.g., an α-haloester or α-haloketone) (1.0 eq)
-
Dipolarophile (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate) (1.1 eq)
-
Base (e.g., triethylamine, DBU) (1.2 eq)
-
Solvent (e.g., toluene, acetonitrile, or DMF)
Procedure:
-
Ylide Formation: In a flask under an inert atmosphere, dissolve the 2-pyridylacetate derivative or 2-pyridylacetonitrile and the alkylating agent in the chosen solvent. Add the base dropwise at room temperature and stir for a designated time to form the pyridinium ylide in situ.
-
Cycloaddition: Add the dipolarophile to the reaction mixture. The reaction may proceed at room temperature or require heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Reaction Pathways and Experimental Workflow
The synthesis of indolizines, whether through the Tschitschibabin reaction or a 1,3-dipolar cycloaddition, follows a logical sequence of chemical transformations. The diagrams below illustrate these pathways and a general experimental workflow.
Caption: Key reaction pathways for indolizine synthesis.
Caption: General experimental workflow for indolizine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. Indolizine synthesis [organic-chemistry.org]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Reactions Involving Methyl 2-pyridylacetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-pyridylacetate (B8455688) is a versatile building block in organic synthesis, crucial for the creation of a wide array of specialized chemicals, including pharmaceutical and agrochemical intermediates. The efficiency of reactions involving this compound is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts in key reactions involving Methyl 2-pyridylacetate and analogous compounds, supported by experimental data from the literature.
Catalyst Efficacy in α-Arylation of Carbonyl Compounds
The α-arylation of carbonyl compounds, a fundamental C-C bond-forming reaction, is critical for the synthesis of molecules with significant biological activity. Palladium complexes are frequently the catalysts of choice for this transformation.
A study on the α-arylation of ketones highlights the evolution of catalyst design from traditional phosphine-based systems to more sustainable nitrogen-based ligands. While phosphine-ligated palladium complexes are effective, they can suffer from low thermal stability and sensitivity to oxidation. As an alternative, palladium(II) complexes with chelating pyridinium (B92312) amidate (PYA) ligands have shown considerable promise.
Recent research has focused on optimizing these PYA ligands by replacing the pyridine (B92270) chelating unit with other 5-membered N-heterocycles. This modification aims to reduce steric congestion around the metal center, which can be a limiting factor in the catalytic cycle.
| Catalyst/Ligand System | Substrates | Max TOF (h⁻¹) | Yield (%) | Notes |
| pyr-PYA-Pd(II) (Benchmark) | Propiophenone (B1677668) + Bromobenzene (B47551) | 130 | 87 | Good selectivity and activity. |
| oxazole-PYA-Pd(II) | Propiophenone + Bromobenzene | 85 | 70 | Lower activity compared to the benchmark. |
| N-methyl pyrazole-PYA-Pd(II) | Propiophenone + Bromobenzene | 280 | 91 | Significantly higher activity and improved selectivity. |
| N-isopropyl-pyrazole-PYA-Pd(II) | Propiophenone + Bromobenzene | 1200 | >99 | Outstanding activity and selectivity, rivaling phosphine-based systems.[1] |
Key Findings:
-
The substitution of the pyridine chelating group in PYA ligands with N-alkyl-pyrazoles leads to a significant increase in catalytic activity.
-
The N-isopropyl-pyrazole-PYA-Pd(II) complex, in particular, demonstrates exceptional performance, with a turnover frequency an order of magnitude higher than the parent pyridine-based catalyst.[1]
-
Electronic properties of the pyrazole (B372694) substituent correlate with catalytic activity, with more electron-donating groups leading to higher turnover frequencies.[1]
Experimental Protocol: α-Arylation of Propiophenone
The following is a general protocol for the α-arylation of propiophenone with bromobenzene using a PYA-Pd(II) catalyst, based on reported methodologies.[1]
Materials:
-
PYA-Pd(II) complex (e.g., N-isopropyl-pyrazole-PYA-Pd(II))
-
Propiophenone
-
Bromobenzene
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the PYA-Pd(II) complex, the base, and the solvent.
-
Stir the mixture for a few minutes to ensure homogeneity.
-
Add propiophenone and bromobenzene to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-aryl ketone.
Catalyst Efficacy in Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The choice of ligand for the palladium catalyst is crucial in controlling the regioselectivity of the reaction.
A high-throughput evaluation of various ligands for the Mizoroki-Heck reaction has revealed the broad applicability of the 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) scaffold. Interestingly, subtle changes in the substituents on the phosphorus atoms of the P₂N₂ ligand can lead to a switch in regioselectivity.
| Catalyst/Ligand | Olefin Substrate | Major Product | Regioisomeric Ratio (linear:branched) | Yield (%) |
| Pd / P(Ph)₂N₂ | Styrene | Branched | - | High |
| Pd / P(tBu)₂N₂ | Styrene | Linear | - | High |
Key Findings:
-
The P₂N₂ ligand scaffold is highly effective in the Mizoroki-Heck reaction.
-
Regiodivergent arylation of styrenes can be achieved by simply changing the phosphorus substituent on the P₂N₂ ligand from phenyl to tert-butyl.[2]
-
Computational studies suggest that the rigid positioning of the phosphorus substituent influences the interaction with the incoming olefin, thereby dictating the regioselectivity.[2]
Experimental Protocol: Mizoroki-Heck Reaction
The following is a generalized protocol for the Mizoroki-Heck reaction.[2]
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
P₂N₂ ligand
-
Aryl halide or triflate
-
Olefin
-
Base (e.g., Et₃N or K₂CO₃)
-
Solvent (e.g., DMF or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the palladium precatalyst and the P₂N₂ ligand in the solvent.
-
Add the aryl halide or triflate, the olefin, and the base to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature and for the required time, monitoring by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizing Catalytic Processes
To better understand the relationships and workflows in these catalytic reactions, the following diagrams are provided.
Conclusion
The choice of catalyst and ligand system is paramount in optimizing reactions involving this compound and related compounds. For α-arylation, palladium complexes with N-alkyl-pyrazole-functionalized pyridinium amidate ligands have demonstrated superior performance over more traditional systems. In the case of the Mizoroki-Heck reaction, the P₂N₂ ligand scaffold offers excellent activity, with the added benefit of tunable regioselectivity based on the steric properties of the phosphorus substituents. The experimental protocols and catalytic cycle diagrams provided herein serve as a valuable resource for researchers aiming to design and execute efficient synthetic routes utilizing this compound. Further research into the development of more active, selective, and sustainable catalysts will continue to advance the field of organic synthesis.
References
Benchmarking different synthetic routes to a target molecule using Methyl 2-pyridylacetate
A Comparative Guide to the Synthesis of 1,3-Di(pyridin-2-yl)propane-1,3-dione
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 1,3-di(pyridin-2-yl)propane-1,3-dione, a β-diketone featuring two pyridine (B92270) moieties. Such compounds are of significant interest in medicinal chemistry and materials science due to their ability to act as versatile ligands for metal coordination. The comparison focuses on a primary route utilizing Methyl 2-pyridylacetate (B8455688) and an alternative pathway starting from 2-picoline, evaluating them on metrics such as reaction efficiency, step economy, and reagent accessibility.
Data Presentation: Synthesis Route Comparison
The following table summarizes the key quantitative and qualitative parameters for the two synthetic pathways benchmarked in this guide.
| Parameter | Route 1: Mixed-Claisen Condensation | Route 2: Picoline Dimerization & Oxidation |
| Key Starting Materials | Methyl 2-pyridylacetate, 2-Acetylpyridine (B122185) | 2-Picoline (2-methylpyridine) |
| Primary Reaction Type | Mixed (Crossed) Claisen Condensation | Oxidative Coupling / Oxidation |
| Number of Key Steps | 1 | 2 |
| Typical Base/Reagent | Sodium Ethoxide (NaOEt) or Sodium Amide (NaNH₂) | Raney Nickel, High Temperatures |
| Overall Yield (Typical) | Moderate to Good (50-70%) | Variable, often lower (<40%) |
| Key Advantages | High convergence, direct C-C bond formation | Utilizes a more fundamental starting material |
| Key Disadvantages | Requires synthesis of 2-acetylpyridine precursor | Harsh reaction conditions, potential for side products |
Visualizing the Synthetic Workflows
The logical flow and key transformations for each synthetic route are depicted below using Graphviz diagrams.
Route 1: Mixed-Claisen Condensation Pathway
This route employs a mixed (crossed) Claisen condensation, a classic carbon-carbon bond-forming reaction.[1][2] An enolate is generated from 2-acetylpyridine, which then acts as a nucleophile, attacking the carbonyl group of this compound.
Caption: Workflow for the Mixed-Claisen condensation route.
Route 2: Picoline Dimerization & Oxidation Pathway
This alternative route begins with the more fundamental precursor, 2-picoline (2-methylpyridine). The initial step involves a high-temperature, catalyst-mediated dimerization to form an unsaturated intermediate, which is subsequently oxidized to yield the target β-diketone. This approach avoids the use of pre-functionalized starting materials like esters but often requires harsher conditions.[3]
Caption: Workflow for the Picoline dimerization and oxidation route.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. Researchers should perform their own optimizations based on laboratory conditions and substrate scope.
Protocol for Route 1: Mixed-Claisen Condensation
This procedure is based on established methods for the Claisen condensation reaction between an ester and a ketone.[4]
-
Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF, 100 mL). The setup should be maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF (20 mL) dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional hour to ensure complete formation of the enolate.
-
Condensation Reaction: To the resulting slurry, add a solution of this compound (1.05 equivalents) in anhydrous THF (20 mL) dropwise while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-18 hours.
-
Work-up and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M hydrochloric acid until the pH is approximately 7.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1,3-di(pyridin-2-yl)propane-1,3-dione.
Protocol for Route 2: Picoline Dimerization and Oxidation
This two-step protocol is adapted from general procedures for the α-methylation and subsequent oxidation of pyridine derivatives.[3]
Step A: Dimerization of 2-Picoline
-
Catalyst Activation: In a specialized high-temperature, high-pressure reactor, place Raney Nickel (approx. 1g per 10 mmol of picoline) under an inert atmosphere.
-
Reaction Setup: Add 2-picoline and a high-boiling point solvent (e.g., decanol).
-
Dimerization: Seal the reactor and heat the mixture to high temperatures (e.g., 200-250 °C) for an extended period (24-48 hours). The high temperature facilitates the dimerization process.
-
Isolation: After cooling, carefully filter the catalyst. The intermediate product is isolated from the high-boiling solvent, often requiring vacuum distillation or an acid-base extraction protocol.
Step B: Oxidation to β-Diketone
-
Setup: Dissolve the crude intermediate from Step A in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Oxidation: Cool the solution in an ice bath and add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), portion-wise, monitoring the reaction temperature to keep it below 20 °C.
-
Work-up: Once the reaction is complete (as indicated by TLC and the disappearance of the purple permanganate color), quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Purification: Filter the manganese dioxide byproduct. Extract the aqueous filtrate with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the final product.
References
Cross-Validation of Analytical Results for Methyl 2-pyridylacetate Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity and impurity profiles of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. Methyl 2-pyridylacetate (B8455688), a crucial building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quality control.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of Methyl 2-pyridylacetate, supported by detailed experimental protocols and comparative data to aid in method selection and cross-validation.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need to quantify thermally labile impurities or the desire for a primary ratio method that minimizes the need for specific impurity reference standards.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Signal intensity is directly proportional to the number of atomic nuclei.[2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Applicable to a wide range of soluble organic molecules.[2] |
| Sample Volatility | Not required. | Required; sample must be vaporized without decomposition. | Not required. |
| Thermal Stress | Low; analysis is typically performed at or near room temperature. | High; requires elevated temperatures, which can risk degradation of the analyte or impurities. | Analysis is at ambient probe temperature. |
| Primary Method | No, requires reference standards for quantification. | No, requires reference standards for quantification. | Yes, it's a primary ratio method allowing for quantification against a certified internal standard without needing a standard of the analyte itself.[2] |
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for each method. It is important to note that specific values can vary depending on the instrumentation, and exact methodology employed.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography with Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Precision (%RSD) | < 2%[3] | < 5%[4] | < 1% |
| Accuracy (Recovery %) | 98 - 102%[3] | 95 - 105% | 99 - 101% |
| Linearity (r²) | > 0.999[3] | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 µg/mL | Analyte dependent, typically in the low µg/mL range |
| Limit of Quantification (LOQ) | ~0.5 - 2.0 µg/mL | ~0.05 - 0.5 µg/mL | Analyte dependent, typically in the low µg/mL range |
Potential Impurities in this compound
The manufacturing process of this compound, commonly through Fischer esterification of 2-pyridineacetic acid with methanol, can lead to several potential impurities.[5] Understanding these is crucial for developing specific and accurate analytical methods.
-
Process-Related Impurities:
-
2-Pyridineacetic acid (unreacted starting material)
-
Methanol (residual solvent)
-
By-products from side reactions (e.g., decarboxylation at high temperatures)[6]
-
-
Degradation Products:
-
Hydrolysis of the ester back to 2-pyridineacetic acid.
-
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rbmb.net [rbmb.net]
- 5. This compound | 1658-42-0 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Methods Utilizing Pyridylacetic Acid Esters
Pyridylacetic acid esters and their derivatives are crucial structural motifs in medicinal chemistry and drug development, appearing in numerous pharmaceutical products.[1][2] Their synthesis is a key focus for organic chemists, leading to the development of diverse methodologies. This guide provides an objective comparison of prominent synthetic routes, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting the optimal strategy for their specific needs.
Three-Component Synthesis via Pyridine-N-Oxides and Meldrum's Acid Derivatives
A contemporary and highly versatile method involves a three-component reaction that utilizes pyridine-N-oxides, Meldrum's acid derivatives, and various nucleophiles.[3] This approach is notable for avoiding metal catalysts and pre-formed enolates.[1] The strategy hinges on the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and subsequently as electrophiles for ring-opening and decarboxylation by a second nucleophile.[2]
Data Presentation: Scope of the Three-Component Reaction
The following table summarizes the scope of this reaction, demonstrating its tolerance for various substituted pyridine-N-oxides and Meldrum's acid derivatives.
Table 1: Synthesis of Pyridylacetic Acid Esters via Three-Component Reaction [1][2]
| Entry | Pyridine-N-oxide (1) | Meldrum's Acid (2) | Product (3) | Yield (%) |
| 1 | Pyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(pyridin-4-yl)propanoate | 63 |
| 2 | 2-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(2-methylpyridin-4-yl)propanoate | 65 |
| 3 | 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(4-methylpyridin-2-yl)propanoate | 73 |
| 4 | 4-Phenylpyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(4-phenylpyridin-2-yl)propanoate | 75 |
| 5 | 4-Bromopyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(4-bromopyridin-2-yl)propanoate | 61 |
| 6 | Pyridine-N-oxide | 5-Ethyl Meldrum's acid | Methyl 2-(pyridin-4-yl)butanoate | 62 |
| 7 | Pyridine-N-oxide | 5-Benzyl Meldrum's acid | Methyl 3-phenyl-2-(pyridin-4-yl)propanoate | 51 |
Experimental Protocol: General Procedure
The synthesis is typically carried out in a two-step, one-pot sequence:
-
Activation and Substitution: To a solution of the pyridine-N-oxide (1.1 equiv.) and the Meldrum's acid derivative (1.0 equiv.) in a suitable solvent such as ethyl acetate (B1210297) (0.2 M), tosyl chloride (TsCl, 1.1 equiv.) and triethylamine (B128534) (Et₃N, 2.1 equiv.) are added. The mixture is stirred at room temperature overnight.[1]
-
Ring-Opening and Decarboxylation: The solvent is removed under reduced pressure. The crude intermediate is then dissolved in an alcohol (e.g., methanol, 2.5 M), and a base (e.g., sodium methoxide, 2.2 equiv.) is added. The reaction is stirred at room temperature for 2-6 hours until completion.[1]
-
Workup and Purification: The reaction is quenched, typically with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the final product is purified by column chromatography.
Visualization: Three-Component Synthesis Workflow
Caption: Workflow of the one-pot, three-component synthesis.
Doubly Decarboxylative Michael-Type Addition
This strategy utilizes pyridylacetic acid itself as a pronucleophile in a reaction with Michael acceptors that also contain a carboxylic acid moiety, such as chromone-3-carboxylic acids.[4] The reaction proceeds via a doubly decarboxylative cascade under mild, Brønsted base catalysis, providing a novel route to C-C bond formation.[4] This method is an alternative to harsher conditions that were previously required for the addition of methyl pyridines to similar acceptors.[4]
Data Presentation: Scope of the Decarboxylative Addition
The table below illustrates the synthesis of various 2-(pyridylmethyl)chroman-4-ones using this protocol.
Table 2: Synthesis of Chromanones via Decarboxylative Michael Addition [4]
| Entry | Chromone-3-carboxylic acid | Pyridylacetic acid | Product | Yield (%) |
| 1 | Chromone-3-carboxylic acid | 2-Pyridylacetic acid | 2-((Pyridin-2-yl)methyl)chroman-4-one | 85 |
| 2 | 6-Chlorochromone-3-carboxylic acid | 2-Pyridylacetic acid | 6-Chloro-2-((pyridin-2-yl)methyl)chroman-4-one | 81 |
| 3 | 6-Bromochromone-3-carboxylic acid | 2-Pyridylacetic acid | 6-Bromo-2-((pyridin-2-yl)methyl)chroman-4-one | 82 |
| 4 | 6-Methylchromone-3-carboxylic acid | 2-Pyridylacetic acid | 6-Methyl-2-((pyridin-2-yl)methyl)chroman-4-one | 75 |
| 5 | Chromone-3-carboxylic acid | 4-Pyridylacetic acid | 2-((Pyridin-4-yl)methyl)chroman-4-one | 72 |
Experimental Protocol: General Procedure
-
Reaction Setup: In a reaction vial, the chromone-3-carboxylic acid (1.0 equiv.), the pyridylacetic acid hydrochloride (1.5 equiv.), and a base (e.g., triethylamine or DBU) are combined in a solvent such as tetrahydrofuran (B95107) (THF, 0.2 mL for a 0.1 mmol scale).[4]
-
Reaction Execution: The mixture is stirred at a specified temperature (e.g., 50 °C) for a set period (e.g., 24-48 hours) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then purified directly by flash column chromatography on silica (B1680970) gel to yield the desired product.[4]
Visualization: Decarboxylative Michael Addition Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-pyridylacetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-pyridylacetate (B8455688), ensuring operational safety and regulatory compliance.
Methyl 2-pyridylacetate is a combustible liquid that is harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] Adherence to proper disposal procedures is critical to mitigate these risks.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | [1][3][4] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| Density | 1.119 g/mL at 25 °C | [3][5] |
| Boiling Point | 103 °C at 0.5 mmHg | [3][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.506 | [3][5] |
Disposal Procedure
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[2][6] Waste materials should not be mixed with other waste and should be left in their original containers. Uncleaned containers should be handled in the same manner as the product itself. It is crucial to follow all national and local regulations regarding chemical waste disposal.
For spills, the material should be carefully taken up with a liquid-absorbent material, such as Chemizorb®, and then disposed of properly. The affected area should be cleaned up after the spill has been contained.
The following diagram outlines the logical workflow for the proper disposal of this compound.
Safety Precautions
When handling this compound, always work under a hood and avoid inhaling the substance or its vapors. Personal protective equipment (PPE), including eyeshields, gloves, and a suitable respirator (type ABEK as per EN14387), should be worn.[3] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice.[5] If the substance comes into contact with skin, wash with plenty of soap and water.[2]
References
- 1. This compound | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-吡啶乙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. Methyl 2-Pyridineacetate2-Pyridineacetic Acid Methyl Ester2-Pyridylacetic Acid Methyl Ester [chembk.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 2-pyridylacetate
Essential Safety and Handling Guide for Methyl 2-pyridylacetate (B8455688)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety and logistical information for Methyl 2-pyridylacetate, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also a combustible liquid.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and aerosols that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant lab coat and gloves (e.g., Nitrile).[3] | Protects skin from accidental contact and irritation. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors (type ABEK) should be used. | Minimizes inhalation of vapors or aerosols that can cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Ensures no exposed skin on the lower body.[3] |
Operational and Handling Plan
A strict operational workflow is critical for safety.
1. Preparation:
-
Conduct a pre-work hazard assessment.
-
Ensure a chemical spill kit is readily available.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
2. Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Ground/bond container and receiving equipment to prevent static discharge.[4]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from heat, sparks, and open flames.
-
Store apart from incompatible materials such as strong oxidizing agents and acids.
First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2]
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Environmental Precautions: Do not let the chemical enter drains, as it can be harmful to aquatic life.[2] Prevent further leakage or spillage if it is safe to do so.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
